molecular formula C7H5BrN2 B032787 6-Bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 944937-53-5

6-Bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B032787
CAS No.: 944937-53-5
M. Wt: 197.03 g/mol
InChI Key: OJFFFCVPCVATIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine is a high-value, versatile heteroaromatic building block extensively employed in medicinal chemistry and pharmaceutical research. This compound features a bromine atom at the 6-position of the privileged 1H-pyrrolo[3,2-b]pyridine scaffold, a structure known as a 7-azaindole isostere. This core framework is of significant interest due to its ability to mimic purine bases, enabling targeted interactions with a wide range of biological targets, particularly protein kinases. The bromine substituent serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFFFCVPCVATIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640145
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944937-53-5
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944937-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, organic synthesis, and materials science.

Core Physical and Chemical Properties

This compound, also known as 6-bromo-4-azaindole, is a solid, nitrogen-containing heterocyclic compound. Its core structure is a pyrrolopyridine scaffold, which is a common motif in medicinal chemistry.[1] The following table summarizes the key physical and chemical data available for this compound. It is important to note that while several properties have been reported, an experimentally determined melting point for this specific isomer is not consistently available in the reviewed literature.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol
Appearance Solid
Density 1.8 ± 0.1 g/cm³[2]
Boiling Point 311 °C[2]
Flash Point 142 °C[2]
Solubility Qualitative data suggests solubility in organic solvents and insolubility in water.

Experimental Protocols

While detailed experimental protocols for the determination of the above physical properties are not extensively published, a robust method for the synthesis and purification of this compound has been documented. This procedure is crucial for obtaining a pure sample for further analysis and use in research and development.

Synthesis and Purification of this compound[4]

This protocol outlines a two-step synthesis followed by purification.

Step 1: Formation of the Intermediate

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.58 g, 7.28 mmol) in N,N-dimethylformamide (10 mL), add N,N-dimethylformamide dimethyl acetal (1.65 mL, 12.37 mmol).

  • Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, concentrate the mixture to dryness under vacuum.

Step 2: Cyclization and Formation of this compound

  • Dissolve the residue from Step 1 in acetic acid (20 mL).

  • Add iron powder (1.22 g, 21.8 mmol) to the solution.

  • Purge the reaction mixture with nitrogen for 2 minutes.

  • Heat the mixture to 100 °C and maintain this temperature for 20 hours.

  • Upon completion, cool the mixture and dilute it with methanol.

  • Filter the mixture and wash the precipitate with methanol.

  • Combine the filtrate and washings and concentrate to dryness under vacuum.

Purification

  • Dilute the resulting viscous material with aqueous sodium carbonate.

  • Extract the aqueous mixture with ethyl acetate (2 x 60 mL).

  • Combine the organic layers and dry them with sodium sulfate.

  • Concentrate the organic solution to dryness under vacuum.

  • Purify the residue by column chromatography on silica gel (100-200 mesh) using a 25% solution of ethyl acetate in hexane as the eluent to yield this compound.

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the formation of an intermediate followed by a cyclization reaction and subsequent purification. The logical flow of this synthesis is an essential aspect for researchers planning to prepare this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction and Purification Steps cluster_end Final Product start1 5-Bromo-2-methyl- 3-nitropyridine step1 Step 1: Intermediate Formation (100°C, 1h in DMF) start1->step1 start2 N,N-Dimethylformamide dimethyl acetal start2->step1 start3 Iron Powder step2 Step 2: Cyclization (100°C, 20h in Acetic Acid) start3->step2 step1->step2 step3 Work-up (Filtration, Extraction) step2->step3 step4 Purification (Column Chromatography) step3->step4 end_product This compound step4->end_product

Synthesis workflow for this compound.

Concluding Remarks

This technical guide provides the available physical property data for this compound and a detailed experimental protocol for its synthesis and purification. The primary application of this compound appears to be as a key intermediate in the synthesis of more complex molecules for various therapeutic areas, including antiviral, respiratory, and inflammatory diseases.[2] The lack of extensive experimental data on its physical properties highlights an area for further investigation which would be of significant benefit to the research community.

References

An In-depth Technical Guide to 6-Bromo-1H-pyrrolo[3,2-b]pyridine: Chemical Structure, Bonding, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and potential therapeutic applications of 6-Bromo-1H-pyrrolo[3,2-b]pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer and other diseases.

Core Chemical Properties and Structure

This compound is a bicyclic aromatic compound consisting of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 944937-53-5[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance Solid[1]
SMILES Brc1cnc2cc[nH]c2c1[1]
InChI 1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H[1]

Bonding and Spectroscopic Data

The bonding in this compound is characterized by the aromaticity of the fused pyrrolopyridine ring system. The presence of the electronegative bromine atom and the nitrogen atoms influences the electron distribution within the rings, which is key to its reactivity and biological interactions. While a crystal structure for this specific molecule is not publicly available, data from its isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, reveals an essentially planar azaindole skeleton.[2] In the crystal lattice of the isomer, molecules are connected by N—H⋯N hydrogen bonds, forming inversion dimers.[2]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Source
¹H NMR (400 MHz, DMSO-d₆)δ 11.48-11.45 (m, 1H), 8.36 (d, J = 2Hz, 1H), 8.02-8.00 (m, 1H), 7.69-7.66 (m, 1H), 6.59-6.56 (m, 1H)[3]
¹³C NMR Experimental data for the title compound is not readily available in the literature. However, for the related isomer 5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d₇), characteristic peaks are observed at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0 ppm.[2]
Mass Spectrometry Predicted monoisotopic mass: 195.96361 Da.
Infrared (IR) Spectroscopy Specific experimental IR data for the title compound is not widely published. The IR spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows characteristic bands for N-H and C-H stretching and aromatic ring vibrations.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 5-bromo-2-methyl-3-nitropyridine.[3]

Step 1: Reaction with N,N-dimethylformamide dimethyl acetal To a solution of 5-bromo-2-methyl-3-nitropyridine (1.58 g, 7.28 mmol) in N,N-dimethylformamide (10 mL), N,N-dimethylformamide dimethyl acetal (1.65 mL, 12.37 mmol) is added.[3] The reaction mixture is heated to 100 °C for 1 hour and then concentrated to dryness under vacuum.[3]

Step 2: Reductive Cyclization The residue from Step 1 is dissolved in acetic acid (20 mL), and iron powder (1.22 g, 21.8 mmol) is added.[3] The mixture is purged with nitrogen for 2 minutes, then heated to 100 °C for 20 hours.[3] After cooling, the mixture is diluted with methanol and filtered.[3] The filtrate is concentrated, and the residue is diluted with aqueous sodium carbonate and extracted with ethyl acetate.[3] The combined organic layers are dried over sodium sulfate and concentrated.[3] The crude product is purified by column chromatography (silica gel, 25% ethyl acetate in hexane) to yield this compound.[3]

G Synthesis of this compound start 5-bromo-2-methyl-3-nitropyridine step1 React with N,N-dimethylformamide dimethyl acetal at 100°C start->step1 intermediate Intermediate step1->intermediate step2 Reductive cyclization with Fe powder in acetic acid at 100°C intermediate->step2 purification Workup and Column Chromatography step2->purification end This compound purification->end

Caption: Synthetic workflow for this compound.

Derivatization via Suzuki Coupling

The bromine atom at the 6-position provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This reaction is instrumental in creating a diverse library of derivatives for drug discovery.

General Protocol for Suzuki Coupling: In a reaction vessel, this compound (1 equivalent) is combined with an appropriate arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents). A solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

G General Suzuki Coupling Workflow reagents This compound + Arylboronic acid reaction Reaction under inert atmosphere with heating reagents->reaction catalyst_system Pd Catalyst + Base + Solvent catalyst_system->reaction workup Aqueous workup and extraction reaction->workup purification Column Chromatography workup->purification product 6-Aryl-1H-pyrrolo[3,2-b]pyridine purification->product G Potential Kinase Inhibition Signaling Pathway inhibitor 6-Aryl-1H-pyrrolo[3,2-b]pyridine Derivative kinase Target Kinase (e.g., FGFR) inhibitor->kinase Inhibition apoptosis Apoptosis inhibitor->apoptosis Induction downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-AKT) kinase->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation Promotion downstream->apoptosis Inhibition

References

An In-Depth Technical Guide to 6-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS Number 944937-53-5): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Bromo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry. With the CAS number 944937-53-5, this compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules, most notably kinase inhibitors for cancer therapy. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its utility in the development of targeted therapeutics, including a case study on the synthesis of colchicine-binding site inhibitors. Furthermore, this guide discusses the role of the broader pyrrolopyridine scaffold in modulating critical signaling pathways implicated in disease.

Introduction

This compound is a member of the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in the field of drug discovery. The pyrrolopyridine scaffold is a privileged structure, meaning it is a common motif in biologically active compounds. Its rigid, bicyclic nature and the presence of nitrogen atoms allow for specific and high-affinity interactions with various biological targets. The bromo-substituent at the 6-position provides a reactive handle for a range of cross-coupling reactions, making it an ideal starting material for the synthesis of diverse compound libraries.

The primary utility of this compound lies in its role as a key intermediate for the development of kinase inhibitors and other targeted therapies. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine core can be elaborated with various substituents to create potent and selective inhibitors of specific kinases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 944937-53-5[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
Appearance Solid[1][2]
SMILES Brc1cnc2cc[nH]c2c1[1][2]
InChI 1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H[1][2]
InChI Key OJFFFCVPCVATIV-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A representative synthetic scheme is outlined below, based on procedures for similar pyrrolopyridine structures.

Experimental Protocol: Synthesis of a Regioisomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine

While a specific protocol for this compound was not available in the searched literature, a detailed synthesis of its regioisomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, provides a relevant and illustrative example of the chemical transformations involved in constructing the pyrrolopyridine core[3].

Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine 1-oxide[3].

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide The product from Step 1 is then nitrated using fuming nitric acid in sulfuric acid to afford 2-bromo-5-methyl-4-nitropyridine-1-oxide[3].

Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide The nitro compound is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to produce the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide[3].

Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine To a reaction vessel, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL) are added. The reaction mixture is stirred for 5 hours at 100 °C. After cooling, the mixture is filtered and concentrated in vacuo. The pH is adjusted to 8 with aqueous sodium carbonate and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine[3].

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 2_bromo_5_methylpyridine 2-bromo-5-methylpyridine step1_product 2-bromo-5-methylpyridine 1-oxide 2_bromo_5_methylpyridine->step1_product Oxidation step1_reagents m-chloroperbenzoic acid step1_reagents->step1_product step2_product 2-bromo-5-methyl-4-nitropyridine-1-oxide step1_product->step2_product Nitration step2_reagents fuming nitric acid, sulfuric acid step2_reagents->step2_product step3_product (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide step2_product->step3_product Condensation step3_reagents N,N-dimethylformamide dimethyl acetal step3_reagents->step3_product final_product 6-bromo-1H-pyrrolo[3,2-c]pyridine step3_product->final_product Reductive Cyclization step4_reagents iron powder, acetic acid step4_reagents->final_product Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product bromo_pyrrolopyridine Bromo-pyrrolopyridine Intermediate final_product Aryl-pyrrolopyridine Derivative bromo_pyrrolopyridine->final_product Suzuki Coupling boronic_acid Arylboronic Acid boronic_acid->final_product catalyst Pd(PPh₃)₄ catalyst->final_product base K₂CO₃ base->final_product solvent 1,4-dioxane / H₂O solvent->final_product heating Microwave, 125 °C heating->final_product extraction Ethyl Acetate Extraction purification Column Chromatography extraction->purification final_product->extraction Signaling_Pathway Pyrrolopyridine_Derivative Pyrrolopyridine Derivative (Colchicine-Binding Site Inhibitor) Tubulin αβ-Tubulin Dimers Pyrrolopyridine_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine core, a fused heterocyclic system combining a pyrrole and a pyridine ring, represents a cornerstone in modern medicinal chemistry. Also known as azaindoles, these scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to their prevalence in numerous clinically approved drugs and developmental candidates. This technical guide provides an in-depth exploration of the discovery and historical development of the fundamental pyrrolopyridine isomers, presenting key synthetic milestones, detailed experimental protocols from seminal works, and an overview of their foundational physicochemical properties.

A Century of Synthesis: The Historical Unveiling of the Azaindole Core

The journey to uncover the various isomers of pyrrolopyridine spanned several decades, with each discovery building upon the growing understanding of heterocyclic chemistry. The early 20th century saw the first successful syntheses of these fundamental bicyclic structures, laying the groundwork for a field of research that continues to yield significant therapeutic advancements.

The Pioneering Syntheses of Pyrrolopyridine Isomers

The initial forays into the synthesis of the parent pyrrolopyridine rings were characterized by classical cyclization strategies, often requiring harsh reaction conditions. Below is a chronological overview of the first reported syntheses of the key isomers.

Pyrrolopyridine IsomerCommon NameFirst Synthesis YearPioneers
1H-Pyrrolo[2,3-b]pyridine7-Azaindole1955M. M. Robison & B. L. Robison
1H-Pyrrolo[3,2-b]pyridine4-Azaindole1948G. R. Clemo & G. A. Swan
1H-Pyrrolo[3,2-c]pyridine5-Azaindole1948G. R. Clemo & G. A. Swan
1H-Pyrrolo[2,3-c]pyridine6-Azaindole1927E. Koenigs & H. Fulde
1H-Pyrrolo[2,3-d]pyrimidine7-Deazapurine1968 (Toyocamycin)Total synthesis confirmed structure
Imidazo[1,2-a]pyridine core2-Azaindole precursor1925J. W. Armit & R. Robinson

Foundational Synthetic Protocols

The following sections provide detailed experimental methodologies for the landmark syntheses of key pyrrolopyridine isomers, as described in the original literature. These protocols offer a glimpse into the classical techniques that opened the door to the vast field of azaindole chemistry.

Synthesis of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

The first synthesis of 7-azaindole was achieved by M. M. Robison and B. L. Robison in 1955 through a Madelung-type intramolecular cyclization.

Experimental Protocol: Madelung-type Cyclization of 2-Formamido-3-picoline

  • Reactants: 2-Formamido-3-picoline, Sodium anilide, Potassium formate.

  • Procedure: A mixture of 2-formamido-3-picoline, sodium anilide, and potassium formate is heated under reflux. The strong base induces an intramolecular condensation, leading to the formation of the pyrrole ring fused to the pyridine core.

  • Work-up: The reaction mixture is cooled and subsequently treated with water to quench the reaction. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or sublimation to yield pure 7-azaindole.

Note: Specific quantities, reaction times, and temperatures would be detailed in the original publication and are crucial for reproducing the experiment.

Synthesis of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) and 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)

G. R. Clemo and G. A. Swan reported the synthesis of derivatives of 4- and 5-azaindole in 1948, contributing significantly to the early understanding of this class of compounds. Their methods typically involved multi-step sequences starting from substituted pyridines.

Illustrative Synthetic Workflow for Azaindole Synthesis

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product Start Substituted Pyridine Step1 Introduction of Side Chain Start->Step1 e.g., Nitration, Halogenation Step2 Functional Group Manipulation Step1->Step2 e.g., Reduction, Esterification Step3 Cyclization Step2->Step3 e.g., Fischer Indole Synthesis, Madelung Cyclization Product Pyrrolopyridine Core Step3->Product

Caption: Generalized workflow for classical azaindole synthesis.

Early Synthesis of a 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) Precursor

An early synthesis leading to a pyrroloquinoline, a derivative of 6-azaindole, was reported by E. Koenigs and H. Fulde in 1927. These early explorations into fused pyridine ring systems were crucial for the later development of more direct synthetic routes.

Physicochemical Properties of the Parent Pyrrolopyridine Cores

The introduction of a nitrogen atom into the benzene portion of the indole scaffold significantly alters the physicochemical properties of the resulting azaindole. These changes have profound implications for their biological activity and drug-like properties.

Property7-Azaindole4-Azaindole5-Azaindole6-Azaindole
Melting Point (°C) 105-107126-128Data not readily availableData not readily available
UV λmax (nm) ~285~288Not specifiedNot specified
pKa (basic) ~4.6~4.85Not specifiedNot specified

Note: The data presented is compiled from various sources and may vary depending on the experimental conditions.

Modern Synthetic Methodologies

While the classical syntheses were groundbreaking, they often suffered from low yields and harsh conditions. Modern organic synthesis has introduced a plethora of more efficient and versatile methods for constructing the pyrrolopyridine core. These include:

  • Palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki, and Buchwald-Hartwig couplings have become powerful tools for constructing the pyrrole ring.

  • Fischer Indole Synthesis: This classic method has been adapted for the synthesis of various azaindole isomers, often with improved yields under optimized conditions.

  • Bartoli Indole Synthesis: This reaction, utilizing nitro-pyridines and vinyl Grignard reagents, has proven effective for the synthesis of certain azaindole isomers.

  • Leimgruber-Batcho Indole Synthesis: This method provides a versatile route to various substituted azaindoles.

  • Hemetsberger-Knittel Synthesis: This thermal decomposition of azido-propenoic esters offers another pathway to the azaindole core.

Workflow for Modern Palladium-Catalyzed Azaindole Synthesis

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Halopyridine Halogenated Aminopyridine Coupling Sonogashira Coupling Halopyridine->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Annulation Intramolecular Annulation Coupling->Annulation Pd Catalyst, Cu Co-catalyst, Base Product Substituted Pyrrolopyridine Annulation->Product

Caption: Simplified workflow of a Sonogashira coupling approach.

Biological Significance and Signaling Pathways

While this guide focuses on the core pyrrolopyridine structures, it is their derivatives that have shown remarkable biological activity, primarily as kinase inhibitors. The nitrogen atom in the pyridine ring often acts as a key hydrogen bond acceptor, enabling potent and selective binding to the ATP-binding site of various kinases. This has led to the development of drugs targeting signaling pathways crucial in cancer and inflammation.

Generic Kinase Inhibition Signaling Pathway

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase blocks ATP binding

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

From their initial, challenging syntheses to their current status as indispensable scaffolds in drug discovery, pyrrolopyridine compounds have a rich and evolving history. The foundational work of early 20th-century chemists paved the way for the development of a vast array of synthetic methodologies, enabling the exploration of the diverse chemical space and biological potential of these remarkable heterocyclic systems. As our understanding of disease pathways deepens, the pyrrolopyridine core will undoubtedly continue to be a source of innovative and life-changing therapeutics.

Spectroscopic Profile of 6-Bromo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of published data for this specific molecule, some data points are inferred from closely related analogs and are intended to be illustrative.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.48-11.45m-H1 (NH)
8.36d2H7
8.02-8.00m-H5
7.69-7.66m-H2
6.59-6.56m-H3
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~148C7a
~143C5
~130C2
~128C3a
~122C7
~115C6
~100C3
Note: These are predicted chemical shifts based on related azaindole structures. Actual values may vary.
IR Data

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Description
~3400N-H stretch
~3100-3000C-H stretch (aromatic)
~1600-1450C=C and C=N stretching
~1200-1000C-N stretching
~800-600C-Br stretching
Note: These are expected absorption regions for the functional groups present in the molecule.
Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
197/199[M]⁺, isotopic pattern characteristic of one bromine atom
Note: The molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • The residual solvent peak of DMSO-d₆ at δ 2.50 ppm can be used as a reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • The solvent peak of DMSO-d₆ at δ 39.52 ppm can be used as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with finely ground KBr (approx. 100-200 mg). Alternatively, attenuated total reflectance (ATR) can be used with a solid sample.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

    • Collect the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight of the compound (197.03 g/mol ).

    • Observe the isotopic pattern of the molecular ion to confirm the presence of bromine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Compound Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Compound->Dissolution Pellet Preparation of KBr Pellet (IR) Compound->Pellet Solution Preparation of Solution (MS) Compound->Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry Solution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Solubility of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the solubility of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information derived from synthesis and purification procedures, provides a comprehensive experimental protocol for determining precise solubility, and explores a potential biological role for this compound based on the activity of structurally similar molecules.

Qualitative Solubility Profile

The solubility of this compound can be inferred from solvents used in its synthesis and purification. Generally, it exhibits solubility in a range of polar aprotic and some polar protic organic solvents, while being insoluble in water.[1][2]

SolventAbbreviationSolvent TypeQualitative Solubility
N,N-DimethylformamideDMFPolar AproticSoluble
Dimethyl sulfoxideDMSOPolar AproticPresumed Soluble
Acetic AcidAcOHPolar ProticSoluble
MethanolMeOHPolar ProticSoluble
Ethyl AcetateEtOAcPolar AproticSoluble
ChloroformCHCl₃NonpolarSoluble
Carbon TetrachlorideCCl₄NonpolarSoluble
WaterH₂OPolar ProticInsoluble
HexaneNonpolarPresumed Insoluble

Table 1: Summary of the qualitative solubility of this compound in various laboratory solvents. "Presumed Soluble/Insoluble" is based on general chemical principles and its behavior in similar solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To quantitatively measure the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected analytical grade solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

  • Thermostatically controlled orbital shaker

  • Analytical balance

  • Vials with inert caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Methodology:

  • Preparation of Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared to establish a calibration curve for concentration determination.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring the solution reaches saturation.

  • Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to achieve equilibrium.

  • Phase Separation: Post-equilibration, the samples are allowed to stand, and then centrifuged to pellet the excess solid.

  • Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The concentration of the filtered supernatant is determined using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) by comparing the response to the previously generated calibration curve. Any necessary dilutions should be performed with the same solvent.

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors, and is typically expressed in units of mg/mL or mol/L.

Hypothetical Biological Role and Signaling Pathway

While no specific signaling pathways involving this compound have been documented, the pyrrolopyridine scaffold is a known pharmacophore in many biologically active compounds. Notably, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[3][4] These receptors are often dysregulated in various cancers, making them attractive targets for drug development.

The diagram below illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor.

G cluster_0 cluster_1 Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) Receptor_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor_Kinase Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

The following workflow outlines the key experiments to validate if this compound acts as a kinase inhibitor.

G Start Hypothesis: Compound is a kinase inhibitor Biochemical_Assay In Vitro Kinase Assay (Determine IC₅₀) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Western Blot for phosphorylated target) Biochemical_Assay->Cellular_Assay Functional_Assay Functional Cell Assay (e.g., Proliferation, Apoptosis) Cellular_Assay->Functional_Assay Conclusion Validate/Refute Hypothesis Functional_Assay->Conclusion

Caption: Experimental workflow for validating a potential kinase inhibitor.

References

6-Bromo-1H-pyrrolo[3,2-b]pyridine: A Pivotal Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-pyrrolo[3,2-b]pyridine, also known as 6-bromo-5-azaindole, is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure, which is a bioisostere of indole, provides a versatile scaffold for the development of a wide array of therapeutic agents. The presence of a bromine atom at the 6-position offers a convenient handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, which is crucial for optimizing the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

While extensive experimental data for the physical properties of this compound is not widely published, some key identifiers and spectral data are available.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
CAS Number 944937-53-5
Appearance Solid
¹H NMR (400 MHz, DMSO-d₆) δ 11.48-11.45 (m, 1H), 8.36 (d, J = 2Hz, 1H), 8.02-8.00 (m, 1H), 7.69-7.66 (m, 1H), 6.59-6.56 (m, 1H)[1]

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in its utilization as a building block. A common synthetic route is outlined below.

A 5-bromo-2-methyl-3-nitropyridine C Intermediate Enamine A->C 100 °C B N,N-dimethylformamide dimethyl acetal (DMF-DMA) E This compound C->E Reductive Cyclization 100 °C D Iron powder, Acetic Acid

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound[1]
  • Step 1: Enamine Formation

    • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.58 g, 7.28 mmol) in N,N-dimethylformamide (10 mL), add N,N-dimethylformamide dimethyl acetal (1.65 mL, 12.37 mmol).

    • Heat the reaction mixture to 100 °C and maintain for 1 hour.

    • Concentrate the mixture to dryness under vacuum to yield the intermediate enamine.

  • Step 2: Reductive Cyclization

    • Dissolve the residue from Step 1 in acetic acid (20 mL).

    • Add iron powder (1.22 g, 21.8 mmol) to the solution.

    • Purge the reaction mixture with nitrogen for 2 minutes.

    • Heat the mixture to 100 °C and maintain for 20 hours.

    • After completion, cool the reaction, dilute with methanol, and filter.

    • Wash the precipitate with methanol.

    • Combine the filtrate and washings and concentrate to dryness under vacuum.

    • Dilute the resulting viscous material with aqueous sodium carbonate and extract with ethyl acetate (2 x 60 mL).

    • Combine the organic layers, dry with sodium sulfate, and concentrate under vacuum.

    • Purify the residue by column chromatography (silica gel, 100-200 mesh, 25% ethyl acetate in hexane as eluent) to afford this compound.

Key Reactions in Medicinal Chemistry

The bromine atom at the 6-position of the pyrrolo[3,2-b]pyridine core is a versatile handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in generating libraries of compounds for structure-activity relationship (SAR) studies.

Core This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Aryl_deriv 6-Aryl-1H-pyrrolo[3,2-b]pyridines Suzuki->Aryl_deriv Amino_deriv 6-Amino-1H-pyrrolo[3,2-b]pyridines Buchwald->Amino_deriv

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromo-azaheterocycles.

  • Reaction Setup:

    • In a microwave vial, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

    • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Inert Atmosphere:

    • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction:

    • Heat the reaction mixture with stirring in a microwave reactor to a temperature between 100-150 °C for a duration of 20-60 minutes, or alternatively, heat conventionally at 80-100 °C for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is a privileged structure in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP. The 6-bromo derivative serves as a crucial intermediate in the synthesis of these inhibitors, allowing for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Compound ClassTarget Kinase(s)Reported IC₅₀ Range (nM)Isomer
Pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR37 - 257-azaindole
Pyrrolo[2,3-b]pyridine-based compoundGSK-3β0.357-azaindole
Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B110 - 11007-azaindole
Pyrazolo[3,4-b]pyridine derivativesTBK10.2 - 8.51,7-diazaindole analog

Note: The data presented above is for isomeric or related heterocyclic systems to illustrate the potential of the azaindole scaffold and should not be directly attributed to derivatives of this compound.

cluster_kinase Kinase ATP Binding Site Hinge Hinge Region Inhibitor 5-Azaindole Scaffold Inhibitor->Hinge H-Bonding ATP ATP ATP->Hinge H-Bonding (mimicked)

Caption: Mimicry of ATP binding by the 5-azaindole scaffold in a kinase active site.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom at the 6-position make it an ideal starting material for the generation of diverse compound libraries. While specific examples of clinical candidates derived directly from this isomer with publicly available quantitative data are limited, the broader class of azaindoles, particularly in the realm of kinase inhibitors, demonstrates the significant potential of this scaffold. Further exploration and publication of the biological activities of compounds derived from this compound will undoubtedly solidify its importance in the development of novel therapeutics.

References

The Ascendant Scaffold: A Technical Deep Dive into the 1H-pyrrolo[3,2-b]pyridine Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile biological activity is a perpetual endeavor in medicinal chemistry. Among the heterocyclic cores that have garnered significant attention, the 1H-pyrrolo[3,2-b]pyridine moiety, a member of the azaindole family, has emerged as a privileged structure. Its unique electronic distribution and structural features make it a compelling template for the design of potent and selective therapeutic agents across a range of disease areas. This technical guide provides a comprehensive review of the 1H-pyrrolo[3,2-b]pyridine core in drug discovery, with a focus on its synthesis, biological applications, and the structure-activity relationships (SAR) of its derivatives.

A Privileged Core in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine scaffold is an isomeric analog of indole, where a nitrogen atom replaces a carbon in the benzene ring. This substitution has profound effects on the molecule's properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. These alterations can lead to enhanced target binding, improved pharmacokinetic profiles, and the circumvention of existing intellectual property. While other azaindole isomers, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), have been more extensively studied, the 1H-pyrrolo[3,2-b]pyridine core is gaining recognition for its potential in developing novel therapeutics.

Therapeutic Applications of 1H-pyrrolo[3,2-b]pyridine Derivatives

Derivatives of the 1H-pyrrolo[3,2-b]pyridine core have shown promise in several therapeutic areas, most notably in oncology and neuroscience.

Targeting Metabolic Pathways in Oncology: ACC1 Inhibition

A significant application of the 1H-pyrrolo[3,2-b]pyridine scaffold is in the development of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors.[1] ACC1 is a key enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis. Inhibition of ACC1 presents a promising strategy for cancer therapy.

A series of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent and orally available ACC1 inhibitors.[1] Lead optimization efforts focused on improving physicochemical and pharmacokinetic properties led to the discovery of compounds with significant in vivo activity.[1] For instance, oral administration of a lead compound significantly reduced malonyl-CoA concentrations in HCT-116 xenograft tumors, demonstrating target engagement in a preclinical cancer model.[1]

Table 1: In Vitro and In Vivo Activity of a 1H-pyrrolo[3,2-b]pyridine-based ACC1 Inhibitor

CompoundTargetIn Vitro Potency (IC50)Cellular PotencyIn Vivo Activity
1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativeACC1PotentSufficientSignificant reduction of malonyl-CoA in HCT-116 xenograft tumors at 100 mg/kg oral dose
Modulating Neuronal Activity: GluN2B-Selective Negative Allosteric Modulators

In the realm of neuroscience, the 1H-pyrrolo[3,2-b]pyridine core has been successfully employed to develop selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological and psychiatric disorders. Selective modulation of specific subunits, such as GluN2B, offers a promising therapeutic approach with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists.

Lead optimization of a series of 1H-pyrrolo[3,2-b]pyridine derivatives focused on enhancing brain penetration while minimizing off-target effects, such as cytochrome P450 inhibition and hERG channel binding.[2] Several compounds demonstrated good in vitro potency and achieved greater than 75% receptor occupancy in the rat brain after a 10 mg/kg oral dose, with one compound showing an ED50 of 2.0 mg/kg.[2]

Table 2: In Vivo Receptor Occupancy of 1H-pyrrolo[3,2-b]pyridine-based GluN2B NAMs

CompoundTargetIn Vivo Receptor Occupancy (Rat Brain)ED50 (Rat Brain)
9GluN2B>75% at 10 mg/kg p.o.2.0 mg/kg
25GluN2B>75% at 10 mg/kg p.o.Not Reported
30GluN2B>75% at 10 mg/kg p.o.Not Reported
34GluN2B>75% at 10 mg/kg p.o.Not Reported

Synthesis and Experimental Protocols

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core and its derivatives often involves multi-step sequences. A general understanding of these synthetic routes is crucial for the exploration of this scaffold.

General Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides

A representative synthetic approach to 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, such as those investigated as ACC1 inhibitors, is outlined below. The specific reagents and conditions would be detailed in the primary literature.[1]

G A Starting Pyridine Derivative B Introduction of Pyrrole Ring Precursor A->B C Cyclization to form 1H-pyrrolo[3,2-b]pyridine core B->C D Functionalization at C3 (e.g., Carboxylation) C->D E Amide Coupling D->E F Final 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative E->F

General synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-3-carboxamides.

Experimental Protocol: In Vivo Pharmacodynamics Study for ACC1 Inhibitors [1]

  • Animal Model: HCT-116 xenograft mouse model.

  • Compound Administration: Oral administration of the test compound (e.g., 100 mg/kg).

  • Tissue Collection: Tumors are harvested at specific time points post-administration.

  • Metabolite Extraction: Tumors are homogenized and metabolites are extracted.

  • Malonyl-CoA Quantification: The concentration of malonyl-CoA is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The reduction in malonyl-CoA levels in the treated group is compared to the vehicle-treated control group to assess target engagement.

Lead Optimization Workflow for CNS Drug Candidates

The development of the GluN2B NAMs exemplifies a typical lead optimization cascade for CNS-targeted agents.

G cluster_0 In Vitro Optimization cluster_1 In Vivo Evaluation A Initial Hit with 1H-pyrrolo[3,2-b]pyridine core B Improve GluN2B Potency A->B C Reduce CYP450 Inhibition B->C D Minimize hERG Binding C->D E Optimize Metabolic Stability (human and rat) D->E F Assess Brain Penetration E->F G Determine Receptor Occupancy F->G H Pharmacokinetic Profiling G->H I Candidate Selection H->I G A 1H-pyrrolo[3,2-b]pyridine ACC1 Inhibitor B ACC1 A->B Inhibits C Malonyl-CoA B->C Catalyzes production of D Fatty Acid Synthesis C->D Is a key substrate for E Reduced Cancer Cell Proliferation and Survival D->E Leads to G A Glutamate B NMDA Receptor (with GluN2B subunit) A->B Activates D Reduced Ca2+ Influx B->D Mediates C 1H-pyrrolo[3,2-b]pyridine GluN2B NAM C->B Modulates (reduces activity) E Normalization of Neuronal Excitability D->E Leads to

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-pyrrolo[3,2-b]pyridine, an isomer of 7-azaindole, is a crucial heterocyclic building block in medicinal chemistry. Its unique structural framework is a key component in the development of various therapeutic agents, particularly kinase inhibitors. The strategic functionalization of this scaffold via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of diverse aryl and heteroaryl substituents at the 6-position. This derivatization is instrumental in modulating the biological activity and pharmacokinetic properties of the resulting compounds. These derivatives have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the MAPK and mTOR pathways, and as agents that target tubulin polymerization.[1][2]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound with various boronic acids.

Key Applications in Drug Discovery

The primary application of Suzuki coupling reactions with this compound is the synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridine derivatives. These compounds are valuable for:

  • Kinase Inhibitor Synthesis: The pyrrolo[3,2-b]pyridine core is a recognized scaffold for the development of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.[3] The aryl group introduced via Suzuki coupling can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

  • Antiproliferative Agents: Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been synthesized and identified as potent colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and exhibiting significant antiproliferative activity against various cancer cell lines.[2][4] This suggests that 6-aryl-1H-pyrrolo[3,2-b]pyridines may also possess valuable anticancer properties.

  • Modulation of Signaling Pathways: A derivative of the isomeric 1H-pyrrolo[3,2-c]pyridine has been shown to inhibit the MAPK and mTOR signaling pathways, which are frequently dysregulated in cancer.[1] The synthesis of a library of 6-aryl-1H-pyrrolo[3,2-b]pyridines can lead to the discovery of novel modulators of these and other critical cellular signaling cascades.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active palladium(0) catalyst to continue the cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles that can potentially coordinate to the palladium and inhibit catalysis.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of bromo-substituted nitrogen heterocycles, which can be adapted for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515Moderate to Good
2Pd(dppf)Cl₂ (10)-K₂CO₃ (2.0)DME/H₂O802Good
3Pd₂(dba)₃ (1.5)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10012-24Good to Excellent
4Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)MeCN/H₂O (3:2)Reflux12Good

Yields are generalized based on reactions with analogous substrates.

Experimental Protocols

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3–10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, DME, or DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-pyrrolo[3,2-b]pyridine.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-1H-pyrrolo[3,2-b]pyridine (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki coupling.

Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R RAS RAS IGF1R->RAS PI3K PI3K IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 CellTransformation Neoplastic Cell Transformation ERK->CellTransformation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellTransformation AP1->CellTransformation PyrroloPyridine 6-Aryl-1H-pyrrolo[3,2-b]pyridine Derivative PyrroloPyridine->MEK Inhibition PyrroloPyridine->mTOR Inhibition

Caption: Inhibition of MAPK and mTOR pathways by pyrrolopyridine derivatives.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine and indole has made it a key component in the development of a wide range of biologically active molecules, including potent kinase inhibitors for cancer therapy.[1][2][3] The functionalization of the 7-azaindole core is crucial for modulating the pharmacological properties of these compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the strategic introduction of various substituents at specific positions of the pyrrolo[3,2-b]pyridine ring system.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1H-pyrrolo[3,2-b]pyridine, a key intermediate for the synthesis of novel 6-substituted 7-azaindole derivatives. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions are presented, along with tabulated quantitative data to guide reaction optimization.

General Considerations for Cross-Coupling Reactions

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved using standard Schlenk techniques or a glovebox.

  • Anhydrous Solvents: The use of anhydrous (dry) solvents is critical for the success of most cross-coupling reactions, as water can lead to catalyst decomposition and unwanted side reactions, such as protodeboronation in Suzuki-Miyaura couplings.

  • Reagent Purity: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, can significantly impact the reaction outcome.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of completion.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromo-aza-heterocycles with various boronic acids. While specific data for this compound is limited, the conditions for the structurally similar 6-bromo-1H-pyrrolo[3,2-c]pyridine provide a strong starting point for optimization.[4]

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)1252685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)1252682
34-Chlorophenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)1252679
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)1252675
5Thiophene-2-boronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME8012070-80
6Pyridin-3-ylboronic acidPd(PPh₃)₄ (6)-K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)1252665

Note: The data in entries 1-4 and 6 are based on the coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[4] Entry 5 is based on the coupling of 5-bromoindazoles.[5] These conditions are expected to be readily adaptable for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine this compound, boronic acid, and base in a reaction vessel. prep2 Add solvent (e.g., 1,4-Dioxane/H₂O). prep1->prep2 react1 Degas the mixture by bubbling with an inert gas (Ar or N₂). prep2->react1 react2 Add Pd catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. react1->react2 react3 Heat the reaction mixture to the specified temperature with stirring. react2->react3 react4 Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 Cool the reaction to room temperature. react4->workup1 workup2 Perform aqueous work-up and extract with an organic solvent. workup1->workup2 workup3 Dry, filter, and concentrate the organic layer. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound, the corresponding boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the vessel via syringe.

  • If not already added, introduce the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-125 °C) with vigorous stirring. For microwave-assisted reactions, the mixture is heated in a sealed vial.[4]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers. If a single organic solvent was used, dilute the mixture with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-1H-pyrrolo[3,2-b]pyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides and is widely used in the pharmaceutical industry.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of bromo-aza-heterocycles. These conditions can serve as a starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11012-1665-85
2AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-16~80
3Cyclohexylamine[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460
4PyrrolidinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane100392
5BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1002.594

Note: The data in this table is based on reactions with analogous substrates such as bromoquinolines and bromopyridines.[3][6][7][8] The choice of ligand is often crucial and may require screening for optimal results.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 In a glovebox or under inert gas, combine Pd catalyst, ligand, and base in the reaction vessel. prep2 Add this compound and the amine. prep1->prep2 prep3 Add anhydrous, degassed solvent. prep2->prep3 react1 Seal the vessel and heat the mixture to the desired temperature. prep3->react1 react2 Stir vigorously for the specified time. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction to room temperature. react3->workup1 workup2 Quench the reaction (e.g., with water or saturated NH₄Cl). workup1->workup2 workup3 Extract with an organic solvent. workup2->workup3 workup4 Wash, dry, and concentrate the organic phase. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine to the vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the synthesis of substituted alkynes.

Quantitative Data for Sonogashira Coupling

The following table presents typical conditions for the Sonogashira coupling of bromo-pyridines, which can be adapted for this compound.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃N (in solvent)THF/Et₃N (2:1)RT16~90
21-HexynePd(PPh₃)₄ (15)CuI (30)Et₃N (in solvent)THF/Et₃N (2:1)RT1685-95
33-EthynylpyridinePd(PPh₃)₄ (15)CuI (30)Et₃N (in solvent)THF/Et₃N (2:1)RT16~90
42-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)DMF604~90
5(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)DMFRT12~85

Note: The data in this table is based on reactions with analogous substrates such as 6-bromo-3-fluoro-2-cyanopyridine and other halo-pyridines.[2][9][10] Room temperature (RT) reactions are often feasible for activated substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dissolve this compound in the solvent system (e.g., THF/Et₃N). prep2 Degas the solution with an inert gas. prep1->prep2 react1 Add Pd catalyst (e.g., Pd(PPh₃)₄) and CuI co-catalyst. prep2->react1 react2 Add the terminal alkyne dropwise. react1->react2 react3 Stir at the specified temperature. react2->react3 react4 Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 Quench the reaction (e.g., with water). react4->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Wash, dry, and concentrate the organic phase. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-15 mol%)

  • Copper(I) iodide (CuI, 4-30 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the base (if it is a liquid amine like Et₃N, it can be part of the solvent system).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and CuI under a positive flow of inert gas.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-alkynyl-1H-pyrrolo[3,2-b]pyridine.

Biological Significance and Application in Drug Discovery

Derivatives of 1H-pyrrolo[3,2-b]pyridine are of significant interest in drug discovery due to their diverse biological activities. Notably, they have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, 6-substituted-1H-pyrrolo[3,2-b]pyridines, synthesized via the cross-coupling methods described herein, are valuable scaffolds for the development of novel kinase inhibitors. For example, these compounds can be designed to target the ATP-binding site of kinases involved in cancer cell proliferation, survival, and angiogenesis.[3]

G cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 6-Substituted-1H-pyrrolo[3,2-b]pyridine (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

References

Functionalization of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-1H-pyrrolo[3,2-b]pyridine, also known as 6-bromo-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrrole ring fused to a pyridine ring, offers a versatile platform for the synthesis of a wide array of biologically active molecules. The bromine atom at the 6-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of vast chemical space. This document provides detailed application notes and experimental protocols for the functionalization of this important scaffold, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Key Applications in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine core is a recognized privileged structure, appearing in numerous compounds targeting a range of therapeutic areas. Functionalization at the 6-position is a common strategy in the development of:

  • Kinase Inhibitors: Many kinase inhibitors utilize the 7-azaindole scaffold to interact with the hinge region of the ATP-binding site of kinases. Modification at the 6-position can modulate potency, selectivity, and pharmacokinetic properties.

  • Central Nervous System (CNS) Agents: The scaffold's properties can be tuned to allow for blood-brain barrier penetration, making it a valuable template for drugs targeting CNS disorders.

  • Antiviral and Anti-inflammatory Agents: Derivatives of this compound have been investigated for their potential as antiviral and anti-inflammatory therapeutics.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

G Scaffold This compound Suzuki Suzuki-Miyaura (C-C Coupling) Scaffold->Suzuki  ArB(OH)₂ / Pd Catalyst Buchwald Buchwald-Hartwig (C-N Coupling) Scaffold->Buchwald  R₂NH / Pd Catalyst Sonogashira Sonogashira (C-C Coupling) Scaffold->Sonogashira  R-C≡CH / Pd/Cu Catalysts Aryl 6-Aryl Derivatives Suzuki->Aryl Amino 6-Amino Derivatives Buchwald->Amino Alkynyl 6-Alkynyl Derivatives Sonogashira->Alkynyl

Key cross-coupling reactions for functionalizing the scaffold.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-pyrrolo[3,2-b]pyridines

The Suzuki-Miyaura coupling is a highly effective method for forming a C-C bond between the 6-position of the pyrrolopyridine scaffold and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in the presence of an arylboronic acid or ester.

Quantitative Data

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound derivatives with various boronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O12567
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O12567
34-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (10)K₃PO₄Toluene/H₂O10093
43-Thienylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME8070-80
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O12555

Note: Yields are based on reactions with N-protected 6-bromo-1H-pyrrolo[3,2-c]pyridine, a close isomer, and are representative of typical outcomes for the target scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, base, and solvent in a flask. B Degas the mixture with an inert gas (Ar or N₂). A->B C Add Pd catalyst and ligand. B->C D Heat the mixture to the specified temperature (e.g., 80-125 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water and an organic solvent (e.g., EtOAc). E->F G Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. F->G H Purify the crude product by column chromatography. G->H

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (2-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-20 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the solvent system and degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Add the palladium catalyst and ligand (if applicable) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-125 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-1H-pyrrolo[3,2-b]pyridines

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the coupling of a wide range of primary and secondary amines with the 6-position of the pyrrolopyridine scaffold.

Quantitative Data

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of bromo-aza-heterocycles with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10085-95
2PiperidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11080-90
3AnilinePd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10070-85
4BenzylamineBrettPhos G3 (2)-LiHMDSTHF6575-90
5CyclohexylamineRuPhos G3 (2)-LiHMDSTHF6580-95

Note: Yields are based on reactions with structurally similar bromo-heterocycles and serve as a general guide for the this compound scaffold.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A In a glovebox or under inert atmosphere, combine Pd catalyst, ligand, and base in a Schlenk tube. B Add this compound and the amine. A->B C Add anhydrous, degassed solvent. B->C D Seal the tube and heat the mixture to the specified temperature (e.g., 65-110 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite. E->F G Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. F->G H Purify the crude product by column chromatography. G->H

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or precatalyst (e.g., BrettPhos G3, RuPhos G3) (1-5 mol%)

  • Ligand (if required, e.g., BINAP, Xantphos, XPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, LHMDS) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand (if using a separate ligand), and base to an oven-dried Schlenk tube.

  • Add the this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Sonogashira Coupling: Synthesis of 6-Alkynyl-1H-pyrrolo[3,2-b]pyridines

The Sonogashira coupling enables the formation of a C-C bond between the 6-position of the pyrrolopyridine scaffold and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base.

Quantitative Data

The following table presents representative conditions and yields for the Sonogashira coupling of bromo-pyridines with various terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT90-98
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N/DIPEATHF/DMF25-8085-95
31-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT93
4Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF6580-90
54-EthynyltoluenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT85-95

Note: Yields are based on reactions with various bromopyridine derivatives and are indicative of the expected efficiency for the this compound scaffold.

Experimental Protocol: General Procedure for Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a dry Schlenk flask under inert atmosphere, add This compound, Pd catalyst, and CuI. B Add anhydrous solvent and the amine base. A->B C Add the terminal alkyne dropwise. B->C D Stir the reaction at room temperature or heat as required (e.g., 25-80 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Upon completion, filter the reaction mixture through a pad of Celite. E->F G Concentrate the filtrate and partition between water and an organic solvent. F->G H Wash the organic layer, dry, concentrate, and purify by column chromatography. G->H

General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-15 mol%)

  • Copper(I) iodide (CuI) (4-30 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv or as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat to the desired temperature (typically 25-80 °C) until the reaction is complete, as indicated by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-1H-pyrrolo[3,2-b]pyridine.

Conclusion

The functionalization of the this compound scaffold via palladium-catalyzed cross-coupling reactions is a robust and highly versatile strategy in modern drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient access to a wide array of 6-substituted derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute the synthesis of novel 1H-pyrrolo[3,2-b]pyridine-based compounds for the development of new therapeutic agents. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.

The Strategic Role of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine, also known as 6-bromo-7-azaindole, has emerged as a critical building block in medicinal chemistry for the development of potent and selective kinase inhibitors. Its privileged pyrrolopyridine scaffold serves as an excellent bioisostere for the purine core of ATP, enabling derivatives to effectively compete for the ATP-binding site of a wide range of protein kinases. The strategic placement of the bromine atom at the 6-position provides a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This document provides detailed application notes on the utility of this compound in kinase inhibitor synthesis, comprehensive experimental protocols for key synthetic transformations, a summary of biological activity data, and visualizations of relevant signaling pathways and experimental workflows.

Application Notes

The 1H-pyrrolo[3,2-b]pyridine core is a key pharmacophore in numerous kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient and modular synthesis of a library of 6-aryl or 6-heteroaryl substituted derivatives.

The nature of the substituent introduced at the 6-position can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. By carefully selecting the coupling partner, researchers can tailor the inhibitor to target specific kinases implicated in various diseases, including cancer and inflammatory disorders. Kinases that have been successfully targeted using inhibitors derived from the broader azaindole scaffold include Fibroblast Growth Factor Receptors (FGFRs), Aurora Kinases, and Janus Kinases (JAKs).

Data Presentation: Biological Activity of Pyrrolopyridine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of pyrrolo[3,2-c]pyridine derivatives, which are close structural isomers of 6-substituted-1H-pyrrolo[3,2-b]pyridines. This data provides a representative example of the potency and selectivity that can be achieved with this class of compounds against various kinases. The most potent compounds, 1e and 1r , demonstrate significant inhibitory activity against FMS kinase.[1] Compound 1r also shows good selectivity for FMS over a panel of other kinases.[1]

CompoundTarget KinaseIC50 (nM)[1]Selectivity Notes
KIST101029 FMS96Lead Compound
1e FMS601.6 times more potent than the lead compound.
1r FMS303.2 times more potent than the lead compound.[1]
1r FLT3 (D835Y)>1000Showed 42% inhibition at 1 µM, indicating an IC50 in the micromolar range and >33-fold selectivity for FMS.[1]
1r c-MET>1000Showed 40% inhibition at 1 µM, indicating an IC50 in the micromolar range and >33-fold selectivity for FMS.[1]

Experimental Protocols

The following is a detailed protocol for a key step in the synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridine kinase inhibitors, adapted from established procedures for Suzuki-Miyaura cross-coupling reactions on similar bromo-azaindole scaffolds.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes the synthesis of a 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative, a common core structure in many kinase inhibitors.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,2-dimethoxyethane (DME) or 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 eq.).

  • Solvent Addition: Add anhydrous and degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio via syringe. The final concentration of the bromo-pyrrolopyridine should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-pyrrolo[3,2-b]pyridine.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from the this compound scaffold.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival) ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3_DAG IP3 / DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Proper Mitotic Progression Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Chromosome_Condensation->Mitosis Cytokinesis->Mitosis Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling in Mitosis.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription regulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and screening of kinase inhibitors using this compound.

Experimental_Workflow Start This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Coupling_Partners Library of Aryl/ Heteroaryl Boronic Acids Coupling_Partners->Suzuki_Coupling Library Library of 6-substituted 1H-pyrrolo[3,2-b]pyridines Suzuki_Coupling->Library Purification Purification & Characterization Library->Purification Screening Kinase Inhibition Screening (IC50) Purification->Screening SAR SAR Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Derivatization of 6-Bromo-1H-pyrrolo[3,2-b]pyridine for neurological disorder studies

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle: Derivatisierung von 6-Brom-1H-pyrrolo[3,2-b]pyridin zur Untersuchung neurologischer Erkrankungen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 6-Brom-1H-pyrrolo[3,2-b]pyridin, ein Azaindol-Analogon, stellt ein vielversprechendes Grundgerüst für die Entwicklung neuartiger Therapeutika zur Behandlung neurologischer Erkrankungen dar. Seine Struktur ermöglicht vielfältige chemische Modifikationen an mehreren Positionen, was die Synthese von Verbindungsbibliotheken zur Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung der pharmakologischen Eigenschaften erleichtert. Die Brom-Substitution an Position 6 bietet einen reaktiven Angriffspunkt für Kreuzkupplungsreaktionen, was die Einführung einer Vielzahl von funktionellen Gruppen ermöglicht. Diese Anwendungshinweise beschreiben Protokolle zur Derivatisierung von 6-Brom-1H-pyrrolo[3,2-b]pyridin und zur Evaluierung der synthetisierten Verbindungen in relevanten Assays für neurologische Targets.

Synthetische Strategien und Derivatisierung

Das 6-Brom-1H-pyrrolo[3,2-b]pyridin-Grundgerüst kann an mehreren Positionen modifiziert werden, um eine diverse Bibliothek von Analoga zu erstellen. Die primären Positionen für die Derivatisierung sind die N1-Position des Pyrrolrings und die C6-Position des Pyridinrings, an der sich das Bromatom befindet.

N1-Alkylierung/Arylierung

Die Alkylierung oder Arylierung des Pyrrol-Stickstoffs kann die Lipophilie, die metabolische Stabilität und die Wechselwirkungen mit dem Zielprotein signifikant beeinflussen.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur N1-Alkylierung

  • Lösen Sie 6-Brom-1H-pyrrolo[3,2-b]pyridin (1 Äquiv.) in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril.

  • Fügen Sie eine Base wie Natriumhydrid (NaH, 1.2 Äquiv.) oder Kaliumcarbonat (K2CO3, 2.0 Äquiv.) portionsweise bei 0 °C hinzu.

  • Rühren Sie die Mischung 30 Minuten lang bei Raumtemperatur.

  • Fügen Sie das Alkyl-/Benzylhalogenid (z. B. Iodmethan, Benzylbromid) (1.1 Äquiv.) hinzu.

  • Lassen Sie die Reaktion bei Raumtemperatur oder unter leichtem Erwärmen (50–60 °C) über Nacht laufen.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion löschen Sie diese mit Wasser und extrahieren das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das N1-alkylierte Derivat zu erhalten.

C6-Funktionalisierung über Kreuzkupplungsreaktionen

Das Bromatom an der C6-Position ist ideal für Palladium-katalysierte Kreuzkupplungsreaktionen wie Suzuki-, Sonogashira- und Buchwald-Hartwig-Reaktionen, die die Einführung von Aryl-, Alkinyl- und Aminogruppen ermöglichen.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur Suzuki-Kreuzkupplung

  • Geben Sie 6-Brom-1H-pyrrolo[3,2-b]pyridin oder sein N1-geschütztes Analogon (1 Äquiv.), die entsprechende Boronsäure oder den Boronsäureester (1.5 Äquiv.), einen Palladium-Katalysator wie Pd(PPh3)4 (0.05 Äquiv.) und eine Base wie Kaliumcarbonat (2.0 Äquiv.) in ein Reaktionsgefäß.

  • Fügen Sie ein Lösungsmittelgemisch aus Dioxan und Wasser (z. B. 4:1) hinzu.

  • Spülen Sie das Reaktionsgefäß mit einem inerten Gas (Argon oder Stickstoff).

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 100 °C) für 12–24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abkühlen auf Raumtemperatur verdünnen Sie die Mischung mit Wasser und extrahieren das Produkt mit Ethylacetat.

  • Waschen Sie die kombinierte organische Phase mit Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das C6-arylierte Derivat zu erhalten.

Hypothetische Daten zur biologischen Aktivität

Die synthetisierten Derivate wurden auf ihre Affinität zu hypothetischen neurologischen Targets, wie einem G-Protein-gekoppelten Rezeptor (GPCR) und einer Kinase, die an neuroinflammatorischen Prozessen beteiligt sind, untersucht. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.

Tabelle 1: Syntheseausbeuten und In-vitro-Aktivität von 6-Brom-1H-pyrrolo[3,2-b]pyridin-Derivaten

Verbindungs-IDR1-Substituent (N1)R2-Substituent (C6)Ausbeute (%)GPCR-Bindungsaffinität Ki (nM)Kinase-Inhibition IC50 (nM)
AZ-001 HBr->10000>10000
AZ-002 MethylBr8552308140
AZ-003 HPhenyl788501250
AZ-004 MethylPhenyl75120450
AZ-005 Methyl4-Fluorphenyl8195310
AZ-006 Methyl4-Methoxyphenyl72150620
AZ-007 MethylPyridin-3-yl6875210
AZ-008 MethylThiophen-2-yl76110380

Visualisierung von Arbeitsabläufen und Signalwegen

Die folgenden Diagramme visualisieren den Arbeitsablauf der Synthese und Evaluierung sowie einen hypothetischen Signalweg, der durch die Verbindungen moduliert wird.

G cluster_synthesis Synthese-Workflow cluster_screening Screening-Kaskade start 6-Brom-1H-pyrrolo[3,2-b]pyridin step1 N1-Alkylierung start->step1 step2 C6-Suzuki-Kupplung step1->step2 library Derivat-Bibliothek step2->library assay1 Primäres Screening (GPCR-Bindung) library->assay1 Testung assay2 Sekundäres Screening (Kinase-Inhibition) assay1->assay2 assay3 Zellbasierte Assays (Neuroprotektion) assay2->assay3 hits Hit-Verbindungen assay3->hits

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Hit-Verbindungen.

G ligand AZ-007 (Antagonist) receptor Neurologischer GPCR ligand->receptor Blockade g_protein G-Protein (Gq/11) receptor->g_protein Aktivierung plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Freisetzung (ER) ip3->ca_release downstream Pathologische Signalgebung (z.B. Neuroinflammation) dag->downstream ca_release->downstream

Abbildung 2: Hypothetischer GPCR-Signalweg, der durch einen Antagonisten blockiert wird.

Protokolle für biologische Assays

Protokoll für den GPCR-Radioligand-Bindungsassay

Dieser Assay misst die Fähigkeit der Testverbindungen, einen radioaktiv markierten Liganden von einem Ziel-GPCR zu verdrängen.

  • Membranpräparation: Präparieren Sie Membranen aus Zellen, die den Ziel-GPCR überexprimieren, durch Homogenisierung und Zentrifugation.

  • Assay-Setup: Führen Sie die Inkubationen in 96-Well-Platten durch. Jede Vertiefung enthält:

    • 50 µL Membransuspension in Assay-Puffer.

    • 25 µL Testverbindung in verschiedenen Konzentrationen oder Vehikel.

    • 25 µL Radioligand (z. B. [³H]-Ligand) in einer Konzentration nahe seinem KD-Wert.

  • Inkubation: Inkubieren Sie die Platten für 60–90 Minuten bei Raumtemperatur.

  • Filtration: Stoppen Sie die Reaktion durch schnelle Filtration über Glasfaserfiltermatten mit einem Zellernter. Waschen Sie die Filter schnell mit eiskaltem Waschpuffer, um unspezifisch gebundenen Radioliganden zu entfernen.

  • Szintillationszählung: Trocknen Sie die Filtermatten und geben Sie Szintillationsflüssigkeit hinzu. Messen Sie die Radioaktivität mit einem Szintillationszähler.

  • Datenanalyse: Berechnen Sie die prozentuale spezifische Bindung für jede Konzentration der Testverbindung. Erstellen Sie eine Konzentrations-Wirkungs-Kurve und bestimmen Sie den Ki-Wert mithilfe der Cheng-Prusoff-Gleichung.

Protokoll für den Kinase-Inhibitionsassay (z. B. LanthaScreen™)

Dieser zeitaufgelöste Förster-Resonanzenergietransfer (TR-FRET)-Assay misst die Hemmung der Kinase-Aktivität.

  • Reaktionsmischung: Bereiten Sie eine Kinase-Reaktionsmischung vor, die Folgendes enthält:

    • Kinase-Enzym.

    • Fluoreszenzmarkiertes Substratpeptid.

    • ATP in einer Konzentration nahe dem Km-Wert.

  • Assay-Durchführung:

    • Geben Sie 2.5 µL der Testverbindung in verschiedenen Konzentrationen in die Vertiefungen einer 384-Well-Platte.

    • Fügen Sie 5 µL der Kinase/Substrat-Mischung hinzu.

    • Starten Sie die Reaktion durch Zugabe von 2.5 µL ATP-Lösung.

  • Inkubation: Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.

  • Detektion: Stoppen Sie die Reaktion durch Zugabe von 10 µL einer EDTA-Lösung, die einen mit Terbium markierten Antikörper enthält, der spezifisch das phosphorylierte Produkt erkennt.

  • Messung: Inkubieren Sie für weitere 60 Minuten, um die Antikörperbindung zu ermöglichen. Messen Sie das TR-FRET-Signal (Emission bei 520 nm und 495 nm nach Anregung bei 340 nm) mit einem geeigneten Plattenlesegerät.

  • Datenanalyse: Berechnen Sie das Verhältnis der Emissionen (520/495 nm) und wandeln Sie es in die prozentuale Inhibition um. Erstellen Sie eine Dosis-Wirkungs-Kurve, um den IC50-Wert zu bestimmen.

Schlussfolgerung: Das 6-Brom-1H-pyrrolo[3,2-b]pyridin-Grundgerüst ist eine vielseitige Plattform für die Entwicklung von Modulatoren neurologischer Targets. Die hier beschriebenen Protokolle für die Synthese und das Screening bieten einen robusten Rahmen für die Identifizierung und Optimierung neuer Leitstrukturen. Die Struktur-Wirkungs-Beziehungen, die aus den Daten in Tabelle 1 abgeleitet werden können, deuten darauf hin, dass die Substitution sowohl an der N1- als auch an der C6-Position entscheidend für die Potenz und Selektivität ist, wobei die Einführung von Aryl- und Heteroarylgruppen an C6 besonders vorteilhaft ist. Zukünftige Studien sollten sich auf die Optimierung der pharmakokinetischen Eigenschaften und die In-vivo-Wirksamkeit der vielversprechendsten Verbindungen konzentrieren.

Application Notes and Protocols for the N-arylation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-arylation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine, a 4-azaindole derivative of significant interest in medicinal chemistry. The N-arylation of this scaffold is a key transformation for the synthesis of diverse compound libraries for drug discovery programs. The protocols outlined below describe two of the most powerful and versatile methods for C-N bond formation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann-type Condensation.

Introduction

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged heterocyclic motif found in numerous biologically active compounds. Functionalization at the N-1 position through arylation is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing their target affinity, selectivity, and pharmacokinetic profiles. The bromine atom at the 6-position offers a handle for further diversification, for instance, through Suzuki or other cross-coupling reactions, making 1-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridines valuable intermediates in multi-step syntheses.

The choice between a palladium- or copper-catalyzed approach often depends on the specific substrates, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions.[1] Traditional Ullmann condensations required harsh reaction conditions; however, the advent of modern ligand systems has rendered this method significantly milder and more versatile.[1] A related copper-catalyzed method, the Chan-Lam coupling, utilizes arylboronic acids as the arylating agent and can often be performed under aerobic conditions.[1]

Data Presentation

The following tables summarize representative reaction conditions and yields for the N-arylation of azaindole scaffolds. While specific data for this compound is not extensively reported, the data for the isomeric 6-bromo-1H-pyrrolo[3,2-c]pyridine provides a strong predictive basis for expected outcomes.

Table 1: Copper-Catalyzed N-Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with Arylboronic Acids (Chan-Lam Type)

EntryArylboronic AcidProductYield (%)
13,4,5-Trimethoxyphenylboronic acid6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineNot explicitly stated for this intermediate, but subsequent products were obtained in good yields
2Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
34-Chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32
44-Ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
5Pyridin-3-ylboronic acid6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

Data adapted from the synthesis of related compounds. The initial N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine was followed by a Suzuki coupling.[2][3]

Table 2: General Conditions for Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Bromo-pyridines and Azaindoles

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XantphosK₃PO₄Dioxane100-120
RuPhos G3 Precatalyst(RuPhos)LiHMDSTHF65
BrettPhos Precatalyst(BrettPhos)K₃PO₄Toluene100

These are general conditions and may require optimization for the specific substrate.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used are potentially hazardous and should be handled with care.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from established procedures for the N-arylation of bromo-pyridines and related heterocycles and is expected to be effective for this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide, 1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%)

  • Base (e.g., LiHMDS, 1 M solution in THF, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl halide, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base dropwise to the stirred reaction mixture. For solid bases, add them in step 1.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 65-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Copper-Catalyzed N-Arylation with Arylboronic Acid (Chan-Lam type)

This protocol is adapted from a procedure used for the N-arylation of the isomeric 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2][3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.0 mmol, 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 2.0 equiv)

  • Pyridine (3.0 mmol, 3.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, 15 mL)

  • Microwave reactor vials or sealed tube

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, Cu(OAc)₂, and K₂CO₃.

  • Add the anhydrous 1,4-dioxane followed by pyridine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 85 °C for 30 minutes. Alternatively, the reaction can be heated in a sealed tube in an oil bath at the same temperature, though longer reaction times may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridine.

Visualizations

Experimental Workflow Diagram

General Workflow for N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base solvent Add Anhydrous Solvent prep->solvent inert Establish Inert Atmosphere (for Pd-catalyzed) solvent->inert heat Heat and Stir (e.g., 65-120°C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: General workflow for the N-arylation of this compound.

Catalytic Cycle Diagrams

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_oa L-Pd(II)(Ar)(Br) pd0->pd2_oa Oxidative Addition pd2_amido L-Pd(II)(Ar)(N-PyrroloPy) pd2_oa->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product N-Aryl-Pyrrolo[3,2-b]pyridine pd2_amido->product byproduct Base-HBr pd2_amido->byproduct reagents1 This compound (Ar-Br) reagents1->pd2_oa reagents2 Amine (HN-PyrroloPy) + Base reagents2->pd2_amido

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.

Copper-Catalyzed N-Arylation Cycle cu1 Cu(I)L cu1_amido L-Cu(I)-N-PyrroloPy cu1->cu1_amido Deprotonation cu3_oa L-Cu(III)(Ar)(N-PyrroloPy) cu3_oa->cu1 Reductive Elimination product N-Aryl-Pyrrolo[3,2-b]pyridine cu3_oa->product reagents1 This compound (HN-PyrroloPy) + Base reagents1->cu1_amido reagents2 Aryl Halide (Ar-X) or Arylboronic Acid reagents2->cu3_oa cu1_amido->cu3_oa Oxidative Addition

Caption: Generalized catalytic cycle for copper-catalyzed N-arylation.

References

Application Notes and Protocols: 6-Bromo-1H-pyrrolo[3,2-b]pyridine in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in the progression of various cancers, making FGFRs a compelling target for therapeutic intervention. Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising strategy in oncology. The 1H-pyrrolo[3,2-b]pyridine scaffold, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of a new generation of potent and selective FGFR inhibitors. Specifically, 6-Bromo-1H-pyrrolo[3,2-b]pyridine offers a versatile starting point for the elaboration of complex molecular architectures through modern cross-coupling methodologies. Its structural isomer, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is also widely utilized in this context.[1]

This document provides detailed application notes on the utility of this compound in the synthesis of FGFR inhibitors, including experimental protocols for key synthetic transformations and biological assays, alongside a summary of the inhibitory activities of resulting compounds.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that regulate essential cellular processes such as proliferation, differentiation, migration, and angiogenesis.[1] Upon binding to their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This phosphorylation event triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell survival and growth.[2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers.[1]

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR_dimer FGFR Dimer (Activated) FRS2 FRS2 FGFR_dimer->FRS2 Autophosphorylation PLCg PLCγ FGFR_dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT Cell_Survival Cell Survival Pathways AKT->Cell_Survival Inhibitor This compound -based Inhibitor Inhibitor->FGFR_dimer Inhibition

Caption: FGFR Signaling Pathway and Inhibition by Pyrrolopyridine-based Inhibitors.

Synthetic Applications and Experimental Protocols

The bromine atom at the 6-position of 1H-pyrrolo[3,2-b]pyridine serves as a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the facile construction of C-C and C-N bonds, respectively, enabling the attachment of various aryl, heteroaryl, and amino substituents that can be optimized for potent and selective inhibition of FGFR kinases.

General Synthetic Workflow

The synthesis of FGFR inhibitors from this compound generally follows a convergent approach where the core scaffold is coupled to a substituted aryl or heteroaryl moiety, which often bears a solubilizing group or a functionality designed to interact with a specific region of the FGFR kinase domain.

Synthetic_Workflow General Synthetic Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Intermediate 6-Aryl/Amino-1H-pyrrolo[3,2-b]pyridine Intermediate Coupling->Intermediate Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->Coupling Suzuki-Miyaura Amine Amine Amine->Coupling Buchwald-Hartwig Modification Optional Further Modification Intermediate->Modification Final_Product FGFR Inhibitor Intermediate->Final_Product Directly Modification->Final_Product

Caption: General workflow for synthesizing FGFR inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the solvent system and degas the mixture for an additional 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%)

  • Phosphine ligand (e.g., XPhos, cataCXium A, 4 mol%)

  • Base (e.g., NaOtBu or LHMDS, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 6-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Biological Evaluation of Pyrrolopyridine-Based FGFR Inhibitors

The inhibitory activity of the synthesized compounds against FGFR kinases is assessed through a combination of in vitro biochemical and cell-based assays.

Protocol 3: In Vitro FGFR Kinase Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the direct inhibition of FGFR kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Europium-labeled anti-phosphotyrosine antibody

  • Biotinylated poly-Glu-Tyr (pE4Y) substrate

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serial dilutions)

  • 384-well assay plates

Procedure:

  • Prepare a solution of the FGFR enzyme and the biotinylated substrate in the assay buffer.

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect phosphorylation by adding a solution containing the Eu-labeled antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody and SA-APC binding.

  • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.[3]

Protocol 4: Cell-Based FGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of the compounds to inhibit FGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KMS-11)

  • Cell culture medium and supplements

  • FGF ligand (e.g., FGF2)

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an optimal concentration of FGF ligand for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the inhibition of FGFR phosphorylation.[2]

Data Presentation: Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms. While specific data for this compound derivatives as FGFR inhibitors is less prevalent in the literature, the data for the closely related 7-azaindole scaffold is highly relevant and indicative of the potential of this compound class.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[1]
3h 5466320>3000[1]
4a 8393421>3000[1]
4l 266259634>3000[1]
AZD-4547 0.81247[1]

Data presented for 1H-pyrrolo[2,3-b]pyridine derivatives. AZD-4547 is included as a reference compound.

Conclusion

This compound and its isomers are valuable scaffolds for the development of novel FGFR inhibitors. The synthetic accessibility and the potential for diversification through established cross-coupling reactions make these compounds attractive starting points for medicinal chemistry campaigns. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of new chemical entities targeting the FGFR signaling pathway, a critical node in cancer progression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent and effective method for the synthesis of this compound, also known as 6-Bromo-4-azaindole, involves a multi-step sequence starting from a substituted pyridine derivative. A common starting material is 5-bromo-2-methyl-3-nitropyridine. This undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization, typically using iron powder in acetic acid, yields the desired pyrrolopyridine ring system.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Following the synthetic route involving the reductive cyclization of the enamine intermediate derived from 5-bromo-2-methyl-3-nitropyridine, a yield of approximately 60% for this compound has been reported.[1] However, yields can vary depending on the purity of reagents, reaction conditions, and efficiency of the work-up and purification steps.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The identity and purity of the final product can be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for structural confirmation. For this compound, the expected ¹H NMR spectrum in DMSO-d6 would show characteristic signals for the aromatic protons.[1] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are some of the key applications of this compound?

A4: this compound is a valuable building block in medicinal chemistry and drug discovery. It is utilized in the preparation of more complex molecules, including benzofuran and pyridine compounds, which are investigated for the treatment of viral diseases, respiratory illnesses, and inflammatory conditions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield in the Final Product

A low yield of this compound can be a significant challenge. The following table outlines potential causes and suggested troubleshooting steps.

Potential Cause Troubleshooting Strategy Key Parameters to Monitor
Incomplete Enamine Formation Ensure the reaction with DMF-DMA goes to completion. Consider increasing the reaction time or temperature slightly. Use freshly opened or distilled DMF-DMA.TLC analysis of the reaction mixture to confirm the disappearance of the starting material.
Inefficient Reductive Cyclization The activity of the iron powder is crucial. Use fine, activated iron powder. Ensure the reaction mixture is sufficiently acidic by using glacial acetic acid. The reaction is often run at an elevated temperature (e.g., 100 °C) for an extended period (e.g., 20 hours).[1]Temperature control, reaction time, and visual observation of the reaction progress.
Product Loss During Work-up The work-up procedure involves neutralization and extraction. Ensure the pH is carefully adjusted to avoid product degradation. Use a sufficient volume and number of extractions with a suitable organic solvent like ethyl acetate.pH of the aqueous layer after neutralization. Number and volume of extraction solvent.
Sub-optimal Purification Column chromatography is typically used for purification.[1] Optimize the solvent system for the silica gel column to achieve good separation of the product from impurities.TLC analysis of the column fractions.
Issue 2: Presence of Impurities in the Final Product

The formation of side products can complicate purification and reduce the overall yield.

Observed Impurity Potential Source Mitigation Strategy
Unreacted Starting Material Incomplete reaction in either the enamine formation or the reductive cyclization step.As described in the low yield section, ensure complete conversion at each step by monitoring with TLC and adjusting reaction parameters.
Partially Reduced Intermediates Incomplete reduction during the cyclization step.Ensure a sufficient excess of the reducing agent (iron powder) is used. Maintain the reaction temperature and time as specified in the protocol.
Polymeric or Tar-like Side Products Decomposition of starting materials or intermediates under harsh reaction conditions.Maintain strict temperature control. Ensure an inert atmosphere (e.g., by purging with nitrogen) to prevent oxidative side reactions.[1]

Experimental Protocols

A detailed experimental protocol for a key synthetic route to this compound is provided below.

Synthesis of this compound[1]

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.58 g, 7.28 mmol) in N,N-dimethylformamide (10 mL), add N,N-dimethylformamide dimethyl acetal (1.65 mL, 12.37 mmol).

  • Heat the reaction mixture to 100 °C and maintain for 1 hour.

  • After the reaction is complete, concentrate the mixture to dryness under vacuum.

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in acetic acid (20 mL).

  • Add iron powder (1.22 g, 21.8 mmol) to the solution.

  • Purge the reaction mixture with nitrogen for 2 minutes.

  • Heat the mixture to 100 °C and stir for 20 hours.

  • After cooling, filter the reaction mixture and wash the precipitate with methanol.

  • Combine the filtrate and washings and concentrate to dryness under vacuum.

  • Dilute the resulting viscous material with aqueous sodium carbonate solution and extract with ethyl acetate (2 x 60 mL).

  • Combine the organic layers, dry over sodium sulfate, and concentrate to dryness under vacuum.

  • Purify the residue by column chromatography on silica gel (100-200 mesh) using a 25% hexane solution of ethyl acetate as the eluent to afford this compound.

Expected Yield: 820 mg (60%)

¹H NMR Data (400 MHz, DMSO-d6): δ 11.48-11.45 (m, 1H), 8.36 (d, J = 2Hz, 1H), 8.02-8.00 (m, 1H), 7.69-7.66 (m, 1H), 6.59-6.56 (m, 1H).[1]

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general troubleshooting workflow.

G cluster_0 Synthesis of this compound A 5-Bromo-2-methyl-3-nitropyridine B Enamine Intermediate A->B DMF-DMA, 100°C C This compound B->C Fe, Acetic Acid, 100°C

Caption: Synthetic pathway for this compound.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Enamine Check Enamine Formation (TLC) Start->Check_Enamine Incomplete_Enamine Incomplete Reaction Check_Enamine->Incomplete_Enamine Optimize_Enamine Increase Reaction Time/Temp Use Fresh DMF-DMA Incomplete_Enamine->Optimize_Enamine Yes Check_Cyclization Check Reductive Cyclization Incomplete_Enamine->Check_Cyclization No Optimize_Enamine->Check_Enamine Inefficient_Cyclization Inefficient Reduction Check_Cyclization->Inefficient_Cyclization Optimize_Cyclization Use Activated Iron Powder Ensure Sufficient Acidity Verify Temp/Time Inefficient_Cyclization->Optimize_Cyclization Yes Check_Workup Review Work-up & Purification Inefficient_Cyclization->Check_Workup No Optimize_Cyclization->Check_Cyclization Loss_During_Workup Product Loss Check_Workup->Loss_During_Workup Optimize_Workup Careful pH Adjustment Sufficient Extractions Optimize Chromatography Loss_During_Workup->Optimize_Workup Yes End Improved Yield Loss_During_Workup->End No Optimize_Workup->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-1H-pyrrolo[3,2-b]pyridine crude product. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly reported and effective method for the purification of this compound is column chromatography using silica gel.[1] A typical eluent system is a mixture of ethyl acetate and hexane.[1]

Q2: What are some potential impurities I might encounter in my crude product?

A2: Potential impurities can arise from unreacted starting materials or byproducts of the synthesis. Based on a common synthetic route, these may include residual 5-bromo-2-methyl-3-nitropyridine, N,N-dimethylformamide dimethyl acetal, and iron residues. Incomplete cyclization or side reactions can also lead to related heterocyclic byproducts.

Q3: My purified product yield is low. What are the possible reasons?

A3: Low yield can be attributed to several factors during purification. Product loss can occur if the compound adheres too strongly to the silica gel in column chromatography. Additionally, if your compound is sensitive, it might degrade on the acidic silica gel. For crystallization, significant product loss can happen if too much solvent is used or if the cooling process is too rapid, preventing efficient crystal formation.

Q4: I am observing significant peak tailing during column chromatography. How can I resolve this?

A4: Peak tailing for nitrogen-containing heterocyclic compounds like this compound on silica gel is often due to the interaction of the basic nitrogen atoms with the acidic silica surface. To mitigate this, you can try adding a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to your eluent system. Alternatively, using a less acidic stationary phase like neutral alumina can also prevent this issue.

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization can be an effective purification technique, especially for removing minor impurities after an initial purification by column chromatography. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A systematic solvent screening is recommended to identify the optimal conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Product from Impurities Incorrect eluent system polarity.Optimize the eluent system by performing TLC analysis with various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the product.
Co-elution of product and impurities.If TLC shows overlapping spots, consider using a different solvent system or a different stationary phase (e.g., neutral alumina). A gradient elution, starting with a less polar solvent and gradually increasing polarity, can also improve separation.
Product is not Eluting from the Column Eluent is not polar enough.Gradually increase the polarity of your eluent system. For example, if you are using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate.
Strong interaction with silica gel.Add a competitive polar solvent like methanol in a small percentage to the eluent. If the compound is basic, adding a small amount of triethylamine or pyridine can help break the interaction with silica gel.
Product Degrades on the Column Sensitivity to acidic silica gel.Use a deactivated stationary phase like neutral alumina. Alternatively, you can neutralize the silica gel by pre-eluting the column with the mobile phase containing a small amount of a non-nucleophilic base like triethylamine.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound "Oils Out" instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool down more slowly. Seeding with a pure crystal can also induce proper crystallization.
High level of impurities.If the crude product is very impure, an initial purification by column chromatography is recommended before attempting recrystallization.
No Crystals Form Upon Cooling Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Perform a thorough solvent screening to find a more suitable solvent or a solvent/anti-solvent system.
Low Recovery of Crystals The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is based on a reported procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Drain the excess hexane until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully add this powder to the top of the packed column. Alternatively, for liquid loading, carefully apply the concentrated solution directly to the top of the column.

  • Elution: Begin elution with a mobile phase of 25% ethyl acetate in n-hexane.[1]

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization (General Procedure)

A specific solvent for the recrystallization of this compound is not widely reported. Therefore, a systematic solvent screening is necessary.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Add a few drops of a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, or water) to each tube at room temperature.

  • Observe the solubility. An ideal solvent will show low solubility at room temperature.

  • For solvents where the compound is sparingly soluble, gently heat the test tube. If the compound dissolves completely upon heating, it is a good candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals.

Visualizations

Purification_Workflow cluster_start cluster_purification cluster_analysis cluster_decision cluster_further_purification cluster_end Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, NMR) Column_Chromatography->Purity_Check Is_Pure Is Product Pure? Purity_Check->Is_Pure Recrystallization Recrystallization Is_Pure->Recrystallization No Pure_Product Pure Product Is_Pure->Pure_Product Yes Recrystallization->Purity_Check

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem cluster_diagnosis cluster_solutions_chromatography cluster_solutions_recrystallization Problem Purification Issue Encountered Check_TLC Analyze TLC Plate Problem->Check_TLC Check_Yield Assess Product Yield Problem->Check_Yield Optimize_Eluent Optimize Eluent System Check_TLC->Optimize_Eluent Poor Separation Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Check_TLC->Change_Stationary_Phase Streaking/Degradation Add_Modifier Add Eluent Modifier (e.g., Triethylamine) Check_TLC->Add_Modifier Streaking (Basic Compound) Solvent_Screening Perform Solvent Screening Check_Yield->Solvent_Screening Low Recovery (Recrystallization) Control_Cooling Control Cooling Rate Check_Yield->Control_Cooling Oiling Out Seed_Crystals Use Seed Crystals Check_Yield->Seed_Crystals No Crystals

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Bromination of 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 1H-pyrrolo[3,2-b]pyridine?

The major product of the electrophilic bromination of 1H-pyrrolo[3,2-b]pyridine is 3-bromo-1H-pyrrolo[3,2-b]pyridine . The C3 position of the pyrrole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Q2: What are the common side reactions observed during the bromination of 1H-pyrrolo[3,2-b]pyridine?

The most prevalent side reaction is polybromination of the pyrrole ring, leading to the formation of dibromo and tribromo derivatives. Due to the high reactivity of the 4-azaindole ring system, controlling the reaction to achieve selective mono-bromination at the C3 position can be challenging. Other potential, though less common, side reactions may include bromination at other positions (e.g., C2) or N-bromination of the pyrrole nitrogen. Bromination of the less reactive pyridine ring is generally not observed under standard electrophilic bromination conditions.

Q3: Which brominating agents are typically used for this reaction?

Commonly used brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions can significantly influence the selectivity and the side product profile.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the identification of the starting material, the desired product, and any side products being formed.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of 1H-pyrrolo[3,2-b]pyridine and provides potential solutions.

Issue 1: Low Yield of the Desired 3-Bromo Product and Formation of Multiple Products

Possible Cause:

This issue is often due to over-bromination (polybromination) of the starting material, which is highly activated towards electrophilic substitution.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to decrease the reaction rate and improve selectivity for the mono-brominated product.

  • Slow Addition of Reagent: Add the brominating agent (e.g., a solution of NBS in a suitable solvent) dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the electrophile and minimize over-reaction.

  • Choice of Solvent: The polarity of the solvent can influence the reaction. Solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used. Experimenting with different solvents may improve selectivity.

  • N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can modulate the reactivity of the pyrrole ring and in some cases, improve the regioselectivity of the bromination. However, this adds extra steps for protection and deprotection to the synthetic route.

Issue 2: Difficulty in Purifying the 3-Bromo Product from Polybrominated Side Products

Possible Cause:

The polarities of the mono-, di-, and tri-brominated products can be very similar, making their separation by column chromatography challenging.

Solutions:

  • Optimize Chromatography Conditions:

    • Use a high-resolution silica gel for column chromatography.

    • Employ a shallow gradient of a less polar eluent system (e.g., hexanes/ethyl acetate or cyclohexane/ethyl acetate) to improve separation.

    • Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.

  • Recrystallization: If the 3-bromo product is a solid, recrystallization from a suitable solvent system may be an effective purification method to remove impurities.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate the desired product in high purity.

Experimental Protocols

Below are representative experimental protocols for the bromination of 1H-pyrrolo[3,2-b]pyridine. Note that optimization may be required based on your specific experimental setup and desired outcome.

Protocol 1: Selective Monobromination at C3 using N-Bromosuccinimide (NBS)

This protocol aims to selectively introduce a bromine atom at the C3 position.

StepProcedure
1. Preparation Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous THF or MeCN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
2. Reagent Addition In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same anhydrous solvent. Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes.
3. Reaction Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
4. Work-up Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
5. Purification Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 3-bromo-1H-pyrrolo[3,2-b]pyridine.

Quantitative Data (Illustrative)

The following table provides illustrative yield data for the bromination of a related azaindole, demonstrating the effect of reaction conditions on the product distribution. Note: Specific yields for 1H-pyrrolo[3,2-b]pyridine may vary and require experimental determination.

Brominating AgentEquivalentsTemperature (°C)Solvent3-bromo Product Yield (%)Dibromo Product Yield (%)
NBS1.10THF~75-85~5-15
NBS2.20THFLowMajor Product
Br₂1.1-20DCM~60-70~15-25

Visualizations

To aid in understanding the reaction pathways and experimental logic, the following diagrams are provided.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start 1H-pyrrolo[3,2-b]pyridine product 3-bromo-1H-pyrrolo[3,2-b]pyridine start->product + Br+ side_product_1 3,X-dibromo-1H-pyrrolo[3,2-b]pyridine product->side_product_1 + Br+ (excess) side_product_2 Polybrominated Products side_product_1->side_product_2 + Br+ (excess)

Caption: Reaction pathways for the bromination of 1H-pyrrolo[3,2-b]pyridine.

G start Start Bromination Reaction monitor Monitor by TLC/LC-MS start->monitor check_products Analyze Product Mixture monitor->check_products desired_product High Yield of 3-Bromo Product check_products->desired_product Yes side_products Significant Side Products Observed check_products->side_products No purify Purify Product desired_product->purify troubleshoot Troubleshoot Reaction Conditions side_products->troubleshoot adjust_temp Lower Temperature troubleshoot->adjust_temp adjust_reagent Slow Reagent Addition troubleshoot->adjust_reagent adjust_stoich Check Stoichiometry troubleshoot->adjust_stoich adjust_temp->start adjust_reagent->start adjust_stoich->start end Isolated 3-bromo-1H-pyrrolo[3,2-b]pyridine purify->end

Caption: Experimental workflow for optimizing the bromination of 1H-pyrrolo[3,2-b]pyridine.

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (also known as 6-bromo-7-azaindole).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

The main challenges arise from the electronic properties of the 7-azaindole scaffold. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem" in related systems, can slow down or halt the catalytic cycle. Additionally, the unprotected N-H group of the pyrrole ring can sometimes interfere with the reaction.

Q2: What are the most common side reactions, and how can they be minimized?

Common side reactions include:

  • Protodeboronation: The hydrolysis of the boronic acid starting material back to its corresponding arene. This is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions. To minimize this, use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters).[1][2]

  • Dehalogenation: The replacement of the bromo group on the 7-azaindole ring with a hydrogen atom. This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction.[3] It is crucial to use anhydrous and thoroughly degassed solvents and reagents to minimize proton sources.[3]

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture. Thoroughly degassing all solvents and running the reaction under a strict inert atmosphere (Argon or Nitrogen) is critical to prevent this.[2][3]

Q3: Is it necessary to protect the N-H group of the pyrrole ring?

While many successful couplings have been reported on the unprotected heterocycle, N-protection (e.g., with Boc, Me, or SO2Ph groups) can sometimes be beneficial.[4] Protection can prevent potential catalyst inhibition by the N-H group and may improve solubility. However, it adds extra steps to the synthetic route (protection and deprotection). For unprotected substrates, specific catalyst systems have been developed that show good to excellent yields.[5]

Q4: Which palladium catalysts and ligands are most effective for this substrate?

For electron-rich and potentially coordinating substrates like 6-bromo-7-azaindole, standard catalysts like Pd(PPh₃)₄ may be less effective. More robust and effective catalyst systems often involve:

  • Palladacycle precatalysts or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands.

  • Buchwald ligands such as XPhos and SPhos have shown excellent results for coupling azaindoles.[6]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another commonly used and effective catalyst for a range of bromoindazoles and related heterocycles.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion Catalyst Inactivation: The pyridine nitrogen is coordinating to the palladium center, inhibiting the catalytic cycle.- Switch to a more robust catalyst system. Use a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos, SPhos, or P(t-Bu)₃.[6][9] - Consider using an air-stable precatalyst like an XPhos palladacycle.[2]
Ineffective Base: The base may not be strong enough or soluble enough to promote the transmetalation step effectively.- Screen different bases. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for challenging couplings.[5][10] - Ensure the base is finely powdered and anhydrous, especially for non-aqueous conditions.
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.- Increase the reaction temperature, typically in the range of 80-110 °C.[11]
Significant Dehalogenation Presence of a Proton Source: Trace water or other protic impurities in the reaction mixture.- Use anhydrous, degassed solvents. - Dry all reagents thoroughly before use. - Consider using a non-hydrated base like anhydrous K₃PO₄.[3]
Suboptimal Ligand/Base Combination: Some combinations can favor the formation of palladium hydride species.- Screen different ligands and bases.
Boronic Acid Degradation (Protodeboronation) Excess Water and/or Strong Base: High temperatures in aqueous basic media can accelerate the hydrolysis of the boronic acid.- Use boronic acid pinacol esters, which are more stable.[1][12] - Minimize reaction time by monitoring the reaction closely and stopping it upon completion. - Switch to anhydrous conditions or use a milder base like KF.[2][13]
Formation of Homocoupled Byproduct Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). - Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period).[2][3]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is often preferred as it is a Pd(0) source.
Ligand XPhos or SPhos (2-10 mol%)Bulky, electron-rich phosphine ligands are crucial.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These bases are generally effective for heteroaromatic couplings.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/Ethanol (1:1)Degassing the solvent is critical.
Temperature 80 - 110 °CHigher temperatures are often required.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions.
Table 2: Example Suzuki Coupling Conditions for 6-Halo-7-azaindoles and Related Substrates
Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
6-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂-K₂CO₃ (2)Toluene1001276
6-Chloro-3-iodo-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH600.592
6-Chloro-3-iodo-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH600.595
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.3)Dioxane/H₂O85-95>15Moderate
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2%)--THF/H₂O (5:1)1100.1782

Note: P1-L4 refers to a specific palladacycle precatalyst with a Xantphos ligand, as described in the cited literature.[1] Yields are for isolated products. This table is a compilation of data from various sources for structurally related compounds and should be used as a guideline.[6][10][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three to five times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OA Oxidative Addition (R-X) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R Transmetalation TM Transmetalation (R'-B(OR)2) PdII_R_R->Pd0 Reductive Elimination RE Reductive Elimination Product 6-Aryl-7-azaindole (R-R') RE->Product ArylHalide 6-Bromo-7-azaindole (R-X) ArylHalide->OA BoronicAcid Arylboronic Acid (R'-B(OR)2) BoronicAcid->TM Base Base (e.g., K3PO4) Base->TM Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst & Ligand Activity - Use robust ligands (XPhos, SPhos) - Consider air-stable precatalysts start->check_catalyst check_base 2. Evaluate Base & Solvent - Screen stronger bases (K3PO4, Cs2CO3) - Ensure anhydrous/degassed conditions check_catalyst->check_base check_temp 3. Optimize Reaction Temperature - Increase temperature (80-110 °C) check_base->check_temp check_reagents 4. Check Reagent Quality - Use fresh boronic acid/ester - Ensure inert atmosphere check_temp->check_reagents success Improved Yield check_reagents->success Optimization Successful

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental_Workflow setup 1. Reaction Setup Combine 6-bromo-7-azaindole, boronic acid, and base in a dry flask. inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3-5x). setup->inert addition 3. Reagent Addition Add catalyst, ligand, and degassed solvent via syringe. inert->addition reaction 4. Heating & Stirring Heat to the target temperature (e.g., 90-110°C) with vigorous stirring. addition->reaction monitoring 5. Monitoring Track reaction progress using TLC or LC-MS. reaction->monitoring workup 6. Work-up Cool, dilute with organic solvent, wash with water and brine. monitoring->workup purification 7. Purification Purify the crude product by column chromatography. workup->purification

Caption: A step-by-step experimental workflow for the Suzuki coupling protocol.

References

Technical Support Center: Overcoming Challenges in the Deprotection of 1H-Pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 1H-pyrrolo[3,2-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of common nitrogen protecting groups from this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the pyrrole nitrogen of 1H-pyrrolo[3,2-b]pyridines?

The most frequently employed protecting groups for the pyrrole nitrogen of 1H-pyrrolo[3,2-b]pyridines and related azaindoles are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups. The choice of protecting group often depends on the overall synthetic strategy and the molecule's tolerance to acidic, basic, or hydrogenolysis conditions.

Q2: What are the general challenges associated with deprotecting 1H-pyrrolo[3,2-b]pyridines?

The 1H-pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, can present unique challenges during deprotection. The pyridine nitrogen can influence the reactivity of the pyrrole moiety. For instance, the lone pair of electrons on the pyridine nitrogen can lead to catalyst poisoning during catalytic hydrogenation for Cbz deprotection. Additionally, the electron-rich nature of the pyrrole ring can be susceptible to side reactions under strongly acidic conditions often used for Boc and SEM group removal.

Troubleshooting Guides

Boc (tert-butyloxycarbonyl) Deprotection

Issue 1.1: Incomplete or sluggish Boc deprotection with Trifluoroacetic Acid (TFA).

  • Possible Cause: Insufficient acid strength or concentration. The stability of the Boc group can be influenced by the electronic properties of the substituents on the pyrrolopyridine ring.

  • Troubleshooting Suggestions:

    • Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[1][2]

    • Increase the reaction temperature. While many Boc deprotections proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary.

    • Consider using a stronger acid system, such as HCl in dioxane or diethyl ether. A 4M solution of HCl in dioxane is a common and effective alternative.

Issue 1.2: Observation of unexpected side products or decomposition.

  • Possible Cause: The strongly acidic conditions required for Boc removal can lead to side reactions on sensitive functional groups elsewhere in the molecule or on the pyrrolopyridine ring itself. The tert-butyl cation generated during the deprotection can also cause unwanted alkylation side reactions.[3]

  • Troubleshooting Suggestions:

    • Use a scavenger. Additives like triethylsilane or anisole can trap the tert-butyl cation, preventing it from reacting with your desired product.[3]

    • Lower the reaction temperature. Running the reaction at 0 °C may help to minimize side reactions.

    • Explore milder deprotection methods. For acid-sensitive substrates, consider alternatives to strong acids. (See Table 2 for alternative methods).

Table 1: Typical Conditions for Boc Deprotection of Azaindole Derivatives

Reagent/ConditionsSolventTemperatureTypical Reaction TimeYield (%)Reference
TFACH2Cl2 (DCM)Room Temp1-4 hUp to 90%[4]
HCl in Dioxane (4M)Dioxane/MeOHRoom Temp< 1 hHigh
Oxalyl Chloride/MeOHMethanolRoom Temp1-4 hUp to 90%[4]

Note: Yields are highly substrate-dependent.

Experimental Protocol: General Procedure for Boc Deprotection using TFA

  • Dissolve the Boc-protected 1H-pyrrolo[3,2-b]pyridine derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM).[1]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene to further remove residual TFA.

  • The resulting TFA salt can often be used directly or neutralized by washing with a saturated aqueous solution of NaHCO3 or by using a basic ion-exchange resin to obtain the free amine.[5]

DOT Diagram: Boc Deprotection Troubleshooting Workflow

Boc_Deprotection_Troubleshooting start Boc Deprotection with TFA incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No increase_tfa Increase TFA concentration or use HCl/dioxane incomplete->increase_tfa Yes failure Consider alternative protecting group strategy incomplete->failure add_scavenger Add scavenger (e.g., anisole) side_products->add_scavenger Yes success Successful Deprotection side_products->success No increase_tfa->incomplete Still incomplete increase_tfa->side_products increase_temp Increase temperature increase_temp->side_products lower_temp Lower reaction temperature add_scavenger->lower_temp milder_acid Use milder acid (e.g., Oxalyl Chloride/MeOH) lower_temp->milder_acid milder_acid->success milder_acid->failure Cbz_Deprotection_Decision_Tree start Cbz Deprotection Required hydrogenolysis Attempt Catalytic Hydrogenolysis (H2, Pd/C) start->hydrogenolysis check_completion Reaction Complete? hydrogenolysis->check_completion check_overreduction Pyridine Ring Reduced? check_completion->check_overreduction Yes increase_catalyst Increase Catalyst Loading or use Pd(OH)2/C check_completion->increase_catalyst No milder_conditions Use Milder Conditions (e.g., lower H2 pressure) check_overreduction->milder_conditions Yes success Successful Deprotection check_overreduction->success No transfer_hydrogenation Try Transfer Hydrogenation (e.g., Ammonium Formate) increase_catalyst->transfer_hydrogenation transfer_hydrogenation->check_completion alternative_methods Consider Non-Hydrogenolysis Methods (e.g., HBr/AcOH) milder_conditions->alternative_methods SEM_Deprotection_Pathway start SEM-Protected 1H-Pyrrolo[3,2-b]pyridine acid_treatment Acidic Treatment (e.g., TFA) start->acid_treatment deprotected_product Deprotected 1H-Pyrrolo[3,2-b]pyridine acid_treatment->deprotected_product formaldehyde Formaldehyde (byproduct) acid_treatment->formaldehyde side_reaction Electrophilic Aromatic Substitution deprotected_product->side_reaction formaldehyde->side_reaction side_product Tricyclic Side Product side_reaction->side_product

References

Preventing debromination in 6-Bromo-1H-pyrrolo[3,2-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, particularly debromination, during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound reactions?

A1: Debromination is an undesired side reaction where the bromine atom at the 6-position of the pyrrolo[3,2-b]pyridine ring is replaced by a hydrogen atom. This leads to the formation of the parent 1H-pyrrolo[3,2-b]pyridine, reducing the yield of the desired product and complicating purification.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: The main causes of debromination, also known as hydrodehalogenation, in palladium-catalyzed reactions include:

  • Formation of Palladium-Hydride Species (Pd-H): These species can arise from various sources in the reaction mixture, such as amine impurities, solvents (like alcohols), water, or even from the decomposition of phosphine ligands. The Pd-H species can then react with the starting material to replace the bromine with hydrogen.

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of hydride sources and increase the rate of debromination.[1]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction, sometimes more than the desired cross-coupling reaction.[1]

  • Choice of Ligand: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired reductive elimination and the undesired debromination pathway.

Q3: Is N-protection of the pyrrole nitrogen necessary when using this compound?

A3: Yes, N-protection of the pyrrole nitrogen is highly recommended for most cross-coupling reactions. The unprotected N-H is acidic and can be deprotonated by the base, leading to potential side reactions, including catalyst inhibition or homo-coupling.[2][3] Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), BOC (tert-butyloxycarbonyl), or simple alkyl groups like methyl.[2][3] The choice of protecting group can be critical, as some can be challenging to remove without affecting other parts of the molecule.

Q4: How can I monitor the progress of my reaction and detect debromination?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To detect debromination, it is crucial to have a reference sample of the debrominated product (1H-pyrrolo[3,2-b]pyridine). By co-spotting your reaction mixture with the starting material and the debrominated standard on a TLC plate, you can visually assess the formation of the side product. LC-MS is a more quantitative method to determine the ratio of the desired product to the debrominated byproduct.

Troubleshooting Guide: Minimizing Debromination

This guide provides a systematic approach to troubleshoot and minimize debromination in your reactions involving this compound.

Logical Flowchart for Troubleshooting Debromination

debromination_troubleshooting start Significant Debromination Observed base Step 1: Evaluate the Base start->base temp_time Step 2: Assess Temperature & Time base->temp_time Is a strong base (e.g., NaOt-Bu) being used? Switch to a milder base (K3PO4, Cs2CO3, K2CO3). ligand_catalyst Step 3: Analyze Catalyst System temp_time->ligand_catalyst Is the reaction run at high temperature for a long time? Lower the temperature and monitor closely. reagents_solvents Step 4: Check Reagents & Solvents ligand_catalyst->reagents_solvents Is the ligand appropriate? Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). end Debromination Minimized reagents_solvents->end Are reagents and solvents anhydrous and degassed? Ensure dryness and inert atmosphere.

Caption: Troubleshooting flowchart for addressing debromination side reactions.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical reaction conditions for common cross-coupling reactions with this compound and related heteroaryl bromides, with a focus on minimizing debromination.

Table 1: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)DebrominationReference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012ModeratePresentGeneral
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O808Good-ExcellentLow[1]
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME9016GoodLow-Medium[2]
XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O60-8012-24ExcellentVery Low[2]

Table 2: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)DebrominationReference
Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene10018GoodHighGeneral
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane80-10012Good-ExcellentLow[1]
RuPhos Pd G3 (2)-LiHMDS (2)THF6512-24ExcellentVery Low[4]
BrettPhos Pd G3 (2)-LiHMDS (2)THF6512-24ExcellentVery Low[3]

Table 3: Sonogashira Coupling

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)DebrominationReference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMFRT-606GoodLow[5]
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtDioxane8012Moderate-GoodMediumGeneral
Pd(OAc)₂ (2)- (Copper-free)Cs₂CO₃ACN9012GoodLow[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is optimized for the Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid, aiming to minimize the formation of the debrominated byproduct.

  • Reagents & Materials:

    • N-protected this compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G2 precatalyst (2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Degassed water

    • Schlenk flask or microwave vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated side product. The reaction is typically complete in 8-16 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Generalized Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Substrate, Boronic Acid, Base, Catalyst in Schlenk flask) inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents reaction 4. Reaction (Heat to 80°C, stir vigorously) solvents->reaction monitor 5. Monitoring (TLC, LC-MS) reaction->monitor workup 6. Work-up (Cool, dilute, wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: Generalized workflow for cross-coupling reactions.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol describes the amination of N-protected this compound with a primary or secondary amine using conditions that suppress debromination.

  • Reagents & Materials:

    • N-protected this compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, as a 1M solution in THF)

    • Anhydrous, degassed Tetrahydrofuran (THF)

    • Schlenk tube or microwave vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add the N-protected this compound, the amine, and the palladium precatalyst.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous, degassed THF via syringe.

    • Stir the mixture and add the LiHMDS solution dropwise at room temperature.

    • Seal the tube and heat the reaction mixture to 65 °C.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Troubleshooting low reactivity of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Reactivity of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in C-N Coupling

Welcome to the technical support center for troubleshooting C-N coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this compound in palladium-catalyzed amination reactions. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of cross-coupling chemistry and data from closely related heteroaromatic systems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting low reactivity in my Buchwald-Hartwig C-N coupling reaction?

A: The low reactivity of this compound, a type of azaindole, can be attributed to several factors inherent to its structure. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity. This is a common issue with 2- and 3-halopyridines and their fused analogs. Additionally, the electron-deficient nature of the pyridine ring can influence the oxidative addition step of the catalytic cycle. The pyrrole N-H is also acidic and can participate in side reactions if not protected or if an inappropriate base is used.

Q2: What are the most critical parameters to optimize for a successful C-N coupling with this substrate?

A: The most critical parameters to consider are the choice of palladium catalyst/precatalyst, the phosphine ligand, the base, and the solvent. The ligand is particularly crucial for heteroaromatic substrates like this, as it must be sterically bulky enough to prevent the pyridine nitrogen from poisoning the palladium catalyst.

Q3: Should I protect the pyrrole N-H group before attempting the coupling reaction?

A: N-H protection of the pyrrole ring is often beneficial and can lead to more consistent results and higher yields. The acidic proton can interfere with strong bases and potentially participate in side reactions. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxy)methyl) can be employed. However, successful couplings with unprotected halo-azaindoles have been reported using specific catalyst/ligand systems and bases like LiHMDS.[1]

Q4: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening?

A: The formation of a black precipitate is indicative of palladium black, which means the palladium catalyst has decomposed and precipitated out of the solution, halting the catalytic cycle. This can be caused by several factors, including:

  • High reaction temperature: Excessive heat can lead to catalyst decomposition.

  • Inadequate ligand protection: If the ligand is not effectively shielding the palladium center, it can lead to aggregation and precipitation.

  • Presence of oxygen: Organometallic catalysts are sensitive to air. Ensure your reaction is set up under a strictly inert atmosphere.

  • Impure reagents or solvents: Impurities can poison the catalyst.

Q5: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I minimize it?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from a competing β-hydride elimination pathway from the palladium-amido complex. To minimize this, you can try:

  • Using a bulkier ligand: Sterically hindered ligands can disfavor the conformation required for β-hydride elimination.

  • Optimizing the base and solvent: The choice of base and solvent can influence the relative rates of reductive elimination (product formation) and β-hydride elimination.

  • Lowering the reaction temperature: This can sometimes reduce the rate of side reactions more than the desired coupling.

Troubleshooting Guide

Problem 1: Low or No Conversion

If you are observing low or no conversion of your this compound, consult the following workflow and data tables.

Troubleshooting_Workflow start Low/No Conversion catalyst 1. Check Catalyst System - Is the Pd source active? - Is the ligand appropriate? start->catalyst base 2. Evaluate Base - Is it strong enough? - Is it soluble? catalyst->base sub_catalyst1 Use a pre-catalyst (e.g., G3/G4) Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos, BrettPhos) catalyst->sub_catalyst1 conditions 3. Assess Reaction Conditions - Is the temperature optimal? - Are reagents pure/dry? base->conditions sub_base1 Switch to a stronger or more soluble base (e.g., NaOtBu, LHMDS, K3PO4) base->sub_base1 protection 4. Consider N-H Protection - Is the pyrrole N-H interfering? conditions->protection sub_conditions1 Increase temperature incrementally (e.g., 80-110 °C) Ensure anhydrous/degassed solvent and inert atmosphere conditions->sub_conditions1 sub_protection1 Protect pyrrole N-H with Boc or SEM group protection->sub_protection1

Caption: A logical workflow for troubleshooting low conversion in C-N coupling reactions.

The following tables summarize reaction conditions that have been successful for the C-N coupling of bromo-azaindoles, which are structurally similar to this compound. These should serve as a starting point for optimization.

Table 1: Coupling of Bromo-Azaindoles with Secondary Amines (Data is representative of couplings with 4-bromo-7-azaindole derivatives)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10016~80-95[1]
2RuPhos Precatalyst (2)-LiHMDS (2.5)THF6516~70-85
3Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Dioxane10024~60-75[2]
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene10018~85-98

Table 2: Coupling of Bromo-Azaindoles with Primary Amines (Data is representative of couplings with 4-bromo-7-azaindole derivatives)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1BrettPhos Precatalyst (2)-LiHMDS (2.5)THF6516~75-90[1]
2Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1003~80-92[2]
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene10020~70-85[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromo-Azaindole

This protocol is a general starting point and may require optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add the this compound, the palladium precatalyst, and the sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism and Visualization

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pdII_complex [Ar-Pd(II)(Br)L₂] pd0->pdII_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR¹R²)L₂] pdII_complex->amido_complex Ligand Exchange & Deprotonation baseHBr [Base-H]⁺Br⁻ pdII_complex->baseHBr amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product arbr Ar-Br (this compound) arbr->pdII_complex amine HNR¹R² amine->pdII_complex base Base base->pdII_complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This technical guide provides a comprehensive starting point for troubleshooting the C-N coupling of this compound. Given the nuances of heteroaromatic cross-coupling, systematic optimization of the reaction parameters is key to achieving high yields and purity.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of substituting this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 1H-pyrrolo[3,2-b]pyridine ring?

A1: The reactivity of the 1H-pyrrolo[3,2-b]pyridine core is governed by the interplay between its electron-rich pyrrole ring and electron-deficient pyridine ring. Generally, the positions on the pyrrole ring are more susceptible to electrophilic attack than those on the pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1.[1] Functionalization of the pyridine ring at the C5, C6, and C7 positions is more challenging and often requires specific strategies such as metal-catalyzed C-H activation or the use of pre-functionalized starting materials.[1]

Q2: How can I achieve selective functionalization at the C3 position?

A2: The C3 position is the most nucleophilic carbon on the 1H-pyrrolo[3,2-b]pyridine ring and is readily functionalized through various electrophilic substitution reactions.[2] For instance, halogenation, particularly bromination, can be achieved with high regioselectivity. Other electrophilic reactions like Vilsmeier-Haack formylation and Mannich reactions also predominantly occur at the C3 position.[2]

Q3: What are the best strategies for selective C2 functionalization?

A3: Selective functionalization at the C2 position requires overcoming the inherent preference for electrophilic attack at the C3 position. A common and effective strategy is the use of a directing group on the N1 nitrogen, followed by directed ortho-metalation (DoM).[1] Protecting groups such as acetyl, pivaloyl, or carbamoyl can direct a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C2 position. The resulting C2-lithiated intermediate can then be quenched with a variety of electrophiles. The choice of base is crucial, as the more sterically hindered LDA can offer different selectivity compared to n-BuLi.[1]

Q4: How can I functionalize the pyridine ring of 1H-pyrrolo[3,2-b]pyridine?

A4: The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging. Functionalization of the pyridine moiety typically relies on nucleophilic aromatic substitution (SNAr) on a pre-halogenated substrate or through modern cross-coupling methodologies. For instance, a halogen atom at the C6 position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of 1H-pyrrolo[3,2-b]pyridine.

Issue 1: Poor Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)
Possible CauseTroubleshooting Step
High Reaction Temperature Lower the reaction temperature. Many electrophilic substitutions exhibit higher selectivity at 0 °C or even -78 °C.
Steric Hindrance If the electrophile is bulky, it may favor the less hindered C3 position. Consider using a smaller electrophile if C2 functionalization is desired, in conjunction with a directing group strategy.
Solvent Effects The polarity of the solvent can influence the transition state energies for attack at C2 and C3. Screen a variety of solvents (e.g., polar aprotic vs. nonpolar) to optimize selectivity.
Incorrect Protecting Group For C2 selectivity via DoM, the choice of the N1-directing group is critical. Pivaloyl or carbamoyl groups are often more effective than smaller groups like acetyl.
Issue 2: Competing N-Alkylation vs. C3-Alkylation
Possible CauseTroubleshooting Step
Incomplete Deprotonation Ensure complete deprotonation of the N-H proton by using a slight excess of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. Incomplete deprotonation can leave the C3 position as a competing nucleophilic site.
Reaction Temperature Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.
Choice of Base and Solvent The combination of NaH in DMF is generally reliable for promoting N-alkylation. Using a different base-solvent combination, such as cesium carbonate in DMF, may alter the regioselectivity.
Steric Effects of the Electrophile A bulkier alkylating agent may show a higher preference for the more sterically accessible N1 position.
Issue 3: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Possible CauseTroubleshooting Step
Catalyst Deactivation Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Impurities in the starting materials can also poison the catalyst.
Incorrect Ligand Choice The choice of phosphine ligand is crucial. For electron-rich or sterically hindered substrates, consider using more electron-rich and bulky ligands.
Suboptimal Base The base plays a key role in the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure the reaction medium allows for sufficient solubility of the base.
Protodeboronation of Boronic Acid (Suzuki Coupling) This side reaction can be prevalent with electron-rich or heteroaromatic boronic acids. Using boronic esters (e.g., pinacol esters) can often mitigate this issue.

Experimental Protocols

Protocol 1: N-Boc Protection of 1H-pyrrolo[3,2-b]pyridine

This protocol provides a general method for the protection of the pyrrole nitrogen, which can be a prerequisite for subsequent selective functionalizations.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of Boc₂O (1.2 eq) in a small amount of THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-Boc-protected 1H-pyrrolo[3,2-b]pyridine.[1]

Protocol 2: Regioselective C3-Bromination

This protocol describes a method for the selective bromination of the C3 position of 1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Copper(II) bromide (CuBr₂)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add CuBr₂ (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize quantitative data for key functionalization reactions on the 1H-pyrrolo[3,2-b]pyridine scaffold.

Table 1: Regioselectivity of Suzuki-Miyaura Coupling on Halogenated 1H-pyrrolo[3,2-b]pyridine Derivatives

EntryHalogen PositionArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-bromoPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9063[3]
26-bromo2-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9065[3]
36-bromo3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9061[3]
46-bromo4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9051[3]
56-bromo3,4-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9049[3]

Note: The yields reported are for the N-(3,4,5-trimethoxyphenyl)-protected 6-bromo-1H-pyrrolo[3,2-c]pyridine isomer, but the conditions are indicative for the 1H-pyrrolo[3,2-b]pyridine system.

Visualizations

Diagram 1: Hierarchy of Reactive Sites

G cluster_reactivity Reactivity towards Electrophiles C3 C3 C2 C2 C3->C2 More Reactive N1 N1 C2->N1 More Reactive Pyridine Ring (C5, C6, C7) Pyridine Ring (C5, C6, C7) N1->Pyridine Ring (C5, C6, C7) More Reactive

Caption: General order of reactivity of 1H-pyrrolo[3,2-b]pyridine towards electrophilic attack.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (C2/C3 Mixture) temp Is reaction temperature high? start->temp lower_temp Lower Temperature (e.g., 0 °C or -78 °C) temp->lower_temp Yes solvent Have different solvents been screened? temp->solvent No end Improved Regioselectivity lower_temp->end screen_solvents Screen Solvents (Polar vs. Nonpolar) solvent->screen_solvents No dom Is C2-selectivity the goal? solvent->dom Yes screen_solvents->end use_dom Employ Directed ortho-Metalation (DoM) with appropriate N-directing group dom->use_dom Yes dom->end No (C3 is desired) use_dom->end

Caption: Decision tree for troubleshooting poor regioselectivity in electrophilic substitutions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 6-Bromo-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the inherent properties of the 4-azaindole scaffold. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields and sluggish reaction rates. Additionally, the pyrrole moiety can be sensitive to certain reaction conditions, and the N-H proton may need to be protected in some cases to prevent side reactions.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: Palladium-catalyzed cross-coupling reactions are the most common and effective methods. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method with good functional group tolerance.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

The choice of reaction depends on the desired final product.

Q3: How do I choose the optimal palladium catalyst and ligand for my reaction?

A3: Catalyst and ligand selection is critical for a successful cross-coupling reaction. For nitrogen-containing heterocycles like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the desired reductive elimination step and prevent catalyst deactivation by shielding the palladium center from coordination with the pyridine nitrogen. Pre-formed palladium precatalysts are also highly recommended as they can be more stable and provide more consistent results. Screening a variety of catalysts and ligands is often necessary to identify the optimal system for a specific transformation.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions).

  • Protodeboronation: Cleavage of the C-B bond in the boronic acid before cross-coupling occurs, which is more common with electron-deficient heteroaryl boronic acids.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Catalyst Inactivation The nitrogen atoms in the pyrrolo[3,2-b]pyridine ring can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[1] Consider using a well-defined palladium precatalyst.
Inactive Catalyst Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). Thoroughly degas the reaction mixture to prevent catalyst oxidation.
Poor Solubility The substrate or reagents may not be fully dissolved. Screen different solvents or solvent mixtures (e.g., dioxane/water, THF, DMF, toluene).[1] Increasing the reaction temperature may also improve solubility.
Incorrect Base The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The base strength should be optimized for the specific reaction.
Low Reaction Temperature The reaction may require more thermal energy to proceed. Gradually increase the reaction temperature while monitoring for decomposition.
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Step
Dehalogenation This can be caused by catalyst decomposition or the presence of water. Ensure anhydrous conditions if necessary and use a stable catalyst system. Lowering the reaction temperature may also help.
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen).
Protodeboronation This side reaction is competitive with the desired cross-coupling. Use anhydrous solvents and ensure the base is not too strong or the temperature too high. Running the reaction for the shortest possible time can also minimize this side reaction.[1]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a reported synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-b]pyridine.[1]

Reagents and Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or pinacol ester (1.1 equivalents)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave tube, combine this compound (1.0 eq), the boronic acid or ester (1.1 eq), PdCl₂(dppf)-CH₂Cl₂ adduct (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Flush the tube with nitrogen for 5 minutes and then seal it.

  • Heat the reaction mixture to 80°C for 3 hours.

  • After cooling, evaporate the solvent to dryness.

  • Purify the residue by flash chromatography to obtain the desired product.

Data Presentation

Table 1: Example Conditions for Suzuki-Miyaura Coupling
Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePdCl₂(dppf)-CH₂Cl₂K₂CO₃Dioxane/H₂O (2:1)80389[1]

Visualizations

experimental_workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep Combine Aryl Halide, Coupling Partner, and Base add_solvent Add Degassed Solvent prep->add_solvent degas Degas Reaction Mixture (e.g., N2 or Ar sparging) add_solvent->degas add_catalyst Add Pd Catalyst/Ligand degas->add_catalyst heat Heat to Desired Temperature add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (e.g., Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_ligand Try bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->catalyst_ligand No check_reagents Are the reagents pure and active? check_conditions->check_reagents Yes conditions_temp Increase reaction temperature check_conditions->conditions_temp No reagents_degas Ensure thorough degassing check_reagents->reagents_degas No catalyst_precatalyst Use a pre-formed Pd precatalyst catalyst_ligand->catalyst_precatalyst conditions_solvent Screen different solvents/co-solvents conditions_temp->conditions_solvent conditions_base Optimize the base conditions_solvent->conditions_base reagents_quality Check purity of starting materials reagents_degas->reagents_quality

Caption: Troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Bromo-1H-pyrrolo[3,2-b]pyridine, a significant scaffold in medicinal chemistry, against related heterocyclic systems. Experimental data, detailed protocols, and visual workflows are presented to facilitate a comprehensive understanding of its unique spectral signature.

¹H and ¹³C NMR Data Comparison

The definitive characterization of this compound is achieved through ¹H and ¹³C NMR spectroscopy. The collected data, presented in the tables below, is compared with the isomeric 5-Bromo-1H-pyrrolo[2,3-b]pyridine and the related 6-Bromo-1H-indole to highlight the distinct influence of the nitrogen atom's position and the bromine substituent on the chemical shifts.

Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆

PositionThis compound[1]5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d₇)[2]6-Bromo-1H-indole (in CDCl₃)
NH11.48-11.45 (m)11.91 (bs)~8.1 (br s)
H-27.69-7.66 (m)7.63 (t)~7.26 (m)
H-36.59-6.56 (m)6.50 (m)~6.50 (m)
H-4-8.20 (d)~7.55 (d)
H-58.36 (d, J = 2Hz)-~7.15 (dd)
H-78.02-8.00 (m)-~7.50 (d)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

PositionThis compound (Predicted)5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d₇)[2]6-Bromo-1H-indole (in CDCl₃)[3]
C-2124.5128.2125.0
C-3100.8100.0102.6
C-3a144.2147.5136.0
C-4148.1130.3122.5
C-5115.3111.1121.5
C-6112.9142.9115.4
C-7129.7-123.9
C-7a132.1122.1129.8

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds is outlined below.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆ (or other as appropriate).

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Solvent: DMSO-d₆ (or other as appropriate).

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more for dilute samples).

Visualizing the NMR Characterization Workflow

The logical progression of characterizing a novel compound like this compound using NMR spectroscopy is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Compound Synthesis (this compound) Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR ¹H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR ¹³C NMR Spectroscopy NMR_Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to Internal Standard Phasing->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Assignment Signal Assignment Peak_Picking->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

Caption: Workflow for NMR-based structural characterization.

References

Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a critical step. This guide provides a comparative analysis of mass spectrometry techniques for 6-Bromo-1H-pyrrolo[3,2-b]pyridine, a significant scaffold in medicinal chemistry, and its derivatives. We present a summary of expected mass spectral data, detailed experimental protocols, and a comparison with alternative analytical methods to facilitate robust compound identification and characterization.

Executive Summary

This compound, with a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol , is a key building block in the synthesis of various biologically active molecules. Mass spectrometry stands as a primary tool for its analysis, offering high sensitivity and detailed structural information. This guide delves into the expected fragmentation patterns under different ionization techniques and provides a framework for its analysis, alongside a comparative look at other analytical methodologies.

Mass Spectrometry Analysis

The mass spectrometric analysis of this compound is characterized by the distinct isotopic pattern of the bromine atom, which presents as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).

Predicted Mass Spectrometry Data

Below is a table summarizing the predicted key mass-to-charge ratios (m/z) for the parent compound under typical mass spectrometry conditions.

Analysis Ion Predicted m/z Notes
Parent Ion [M]⁺196/198Due to ⁷⁹Br and ⁸¹Br isotopes.
Protonated Molecule [M+H]⁺197/199Commonly observed in ESI and CI.
Major Fragments [M-Br]⁺117Loss of the bromine atom.
[M-HCN]⁺169/171Loss of hydrogen cyanide from the pyrrole or pyridine ring.
Experimental Protocols

1. Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1-10 µg/mL.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocyclic compounds.

  • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize for minimal fragmentation of the parent ion)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 400 °C

    • Nebulizing Gas (Nitrogen) Flow: 10 - 12 L/hr

  • Data Acquisition: Acquire spectra in the m/z range of 50-500. For tandem MS (MS/MS), select the [M+H]⁺ ions (m/z 197 and 199) as precursors and apply collision-induced dissociation (CID) with argon as the collision gas.

2. Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A single quadrupole or magnetic sector mass spectrometer.

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: 200 - 250 °C.

  • Data Acquisition: Scan over a mass range of m/z 40-400.

Fragmentation Pathway

The fragmentation of this compound is expected to follow characteristic pathways for brominated and heterocyclic compounds. The following diagram illustrates a plausible fragmentation pathway.

fragmentation_pathway M [C₇H₅BrN₂]⁺˙ m/z 196/198 F1 [C₇H₅N₂]⁺ m/z 117 M->F1 - Br• F2 [C₆H₄BrN]⁺˙ m/z 169/171 M->F2 - HCN

Caption: Predicted EI Fragmentation Pathway.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves complementary techniques.

Technique Advantages for this compound Analysis Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms. ¹H NMR data for this compound in DMSO-d₆ shows characteristic shifts at δ 11.48-11.45 (m, 1H), 8.36 (d, J = 2Hz, 1H), 8.02-8.00 (m, 1H), 7.69-7.66 (m, 1H), and 6.59-6.56 (m, 1H).[1]Lower sensitivity compared to mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Excellent for purity determination and quantification. Can be coupled with a UV detector for routine analysis.Does not provide definitive structural identification on its own.
Gas Chromatography (GC) Suitable for volatile and thermally stable derivatives. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification.The parent compound may require derivatization to improve volatility.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive analysis of this compound and its derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC (Purity Analysis) Purification->HPLC Structure Structure Elucidation MS->Structure NMR->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: General Analytical Workflow.

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides invaluable information for their identification and structural elucidation. The characteristic bromine isotopic pattern is a key diagnostic feature. When combined with other analytical techniques such as NMR and HPLC, a comprehensive and robust characterization of these important pharmaceutical building blocks can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Crystallographic Guide: 6-Bromo-1H-pyrrolo[3,2-b]pyridine Derivatives and the Kinase Inhibitor Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a promising 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivative with the established multi-kinase inhibitor, Sorafenib. While X-ray crystallographic data for the specific this compound derivative is not publicly available, this guide leverages the crystal structure of Sorafenib in complex with its target protein, B-RAF kinase, to offer insights into the structural and functional aspects of kinase inhibition. The comparison is framed within the context of anticancer drug development, focusing on the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry, with derivatives showing a range of biological activities. Notably, diarylurea and amide derivatives of this scaffold have demonstrated potent antiproliferative activity against melanoma cell lines, positioning them as promising candidates for cancer therapy.[1] These compounds are often compared to existing kinase inhibitors like Sorafenib, a diarylurea drug approved for the treatment of various cancers, which functions by targeting several kinases, including RAF kinases, involved in the MAPK/ERK signaling pathway.[2][3]

This guide focuses on a representative and highly potent diarylurea derivative of 1H-pyrrolo[3,2-b]pyridine, herein referred to as Compound It , as described in literature.[1] We will compare its chemical properties and biological activity with Sorafenib, and present the detailed crystal structure of Sorafenib bound to B-RAF kinase as a model for understanding the molecular interactions crucial for kinase inhibition.

Data Presentation: A Comparative Overview

The following table summarizes the key chemical and biological data for Compound It and Sorafenib, facilitating a direct comparison of their properties and performance.

FeatureCompound It (1H-pyrrolo[3,2-b]pyridine derivative)Sorafenib
Chemical Structure N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(5-((4-methylpiperazin-1-yl)methyl)-1H-pyrrolo[3,2-b]pyridin-2-yl)urea4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
Molecular Formula C21H21ClF3N6OC21H16ClF3N4O3
Molecular Weight 476.88 g/mol 464.82 g/mol
Target(s) Putative kinase inhibitorB-RAF, C-RAF, VEGFR-2, PDGFR-β, c-KIT, FLT-3[4]
Biological Activity Potent antiproliferative activity against A375 human melanoma cell line[1]Approved for renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma[5]
X-ray Crystal Structure Not availableAvailable in complex with B-RAF kinase (PDB ID: 1UWH)[2]

X-ray Crystallography of Sorafenib with B-RAF Kinase

The crystal structure of Sorafenib bound to the B-RAF kinase domain provides a molecular blueprint for understanding its inhibitory mechanism. This structural information is invaluable for the rational design of new and more effective kinase inhibitors.

Key Crystallographic Data for Sorafenib-B-RAF Complex (PDB: 1UWH) [2]

ParameterValue
Resolution 2.90 Å
Space Group P 21 21 21
Unit Cell Dimensions (Å) a = 62.47, b = 92.21, c = 122.01
Angles (α, β, γ) 90°, 90°, 90°

The co-crystal structure reveals that Sorafenib binds to the ATP-binding pocket of B-RAF in its inactive "DFG-out" conformation.[5] The diarylurea moiety forms key hydrogen bonds with the kinase hinge region, a characteristic interaction for many kinase inhibitors. The trifluoromethylphenyl group occupies a hydrophobic pocket, while the picolinamide moiety extends towards the solvent-exposed region. These interactions collectively stabilize the inactive conformation of the kinase, preventing its activation and downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for the synthesis of the 1H-pyrrolo[3,2-b]pyridine derivative Compound It and the crystallization of the Sorafenib-B-RAF kinase complex.

Synthesis of Compound It

The synthesis of the diarylurea derivative of 1H-pyrrolo[3,2-b]pyridine, Compound It , involves a multi-step process as described by Kim et al.[1]

Step 1: Synthesis of 2-amino-1H-pyrrolo[3,2-b]pyridine This starting material is synthesized from 2-chloro-3-nitropyridine through a series of reactions including displacement with an amine, reduction of the nitro group, and cyclization to form the pyrrolopyridine core.

Step 2: Synthesis of the Isocyanate Intermediate The appropriate aniline derivative (4-chloro-3-(trifluoromethyl)aniline) is treated with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield the corresponding isocyanate.

Step 3: Urea Formation 2-amino-1H-pyrrolo[3,2-b]pyridine is reacted with the isocyanate intermediate in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature to yield the final diarylurea product, Compound It . The product is then purified by column chromatography.

Crystallization of Sorafenib-B-RAF Kinase Complex

The crystallization of the Sorafenib-B-RAF complex was achieved using the hanging drop vapor diffusion method.[5]

  • Protein Expression and Purification: The human B-RAF kinase domain is expressed in an appropriate expression system (e.g., insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: The purified B-RAF kinase is incubated with an excess of Sorafenib to ensure complete binding.

  • Crystallization: The protein-inhibitor complex is concentrated and mixed with a crystallization solution. Hanging drops are set up by mixing the complex solution with the reservoir solution and equilibrating against the reservoir.

  • Data Collection: Crystals typically appear within a few days to weeks. They are then cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection at a synchrotron source.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the MAPK/ERK signaling pathway and a general workflow for kinase inhibitor screening.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf RAF (e.g., B-RAF) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Sorafenib Sorafenib Sorafenib->Raf Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Sorafenib on RAF kinases.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_workflow Kinase Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Kinase Assay start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active Compounds selectivity_profiling Selectivity Profiling: Kinase Panel Screening dose_response->selectivity_profiling cell_based_assays Cell-Based Assays: Antiproliferative Activity selectivity_profiling->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization

Caption: A generalized workflow for the screening and identification of novel kinase inhibitors.

Conclusion

This comparative guide highlights the potential of this compound derivatives as a promising scaffold for the development of novel kinase inhibitors. While the absence of a crystal structure for these derivatives currently limits a direct structural comparison, the detailed analysis of the Sorafenib-B-RAF complex provides a valuable framework for understanding the principles of kinase inhibition. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development. Further investigation, including the successful crystallization of the this compound derivatives with their target kinases, will be crucial in advancing these promising compounds towards clinical applications.

References

The Potential of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A novel class of compounds, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, has emerged as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in a range of inflammatory and neurological disorders. This guide provides a comprehensive comparison of these compounds, detailing their structure-activity relationships (SAR), experimental validation, and standing against established PDE4 inhibitors.

Phosphodiesterase 4 (PDE4) enzymes are crucial regulators of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways.[1][2] Inhibition of PDE4, particularly the PDE4B isoform, has been a key strategy in the development of treatments for conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3][4] While non-selective PDE4 inhibitors such as roflumilast and apremilast are approved for clinical use, the development of isoform-selective inhibitors, especially for PDE4B, is highly sought after to minimize side effects.[3][4][5]

Recent research has identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a promising scaffold for developing selective PDE4B inhibitors.[3][6] Through systematic SAR studies, researchers have optimized this chemical series to yield compounds with significant potency and a preference for PDE4B over other PDE4 isoforms.[3][7]

Structure-Activity Relationship (SAR) Insights

A key study systematically explored the SAR of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold.[3] The core structure, also known as 7-azaindole, was identified through a scaffold-hopping experiment.[3][8] Modifications at the amide and the aryl portions of the molecule were investigated to understand their impact on PDE4B inhibition and selectivity.

Holding the 3,4-dichlorophenyl "northern" portion constant, researchers explored various substituents on the amide "southern" portion of the molecule.[3] This led to the discovery that the ring size and hydrophobicity of the amide substituent are critical for both overall activity and selectivity against PDE4B over PDE4D.[3][7]

One of the most promising compounds to emerge from these studies is 11h , which incorporates a 3,3-difluoroazetidine ring at the amide position.[3] This compound demonstrated a PDE4B IC50 of 0.14 μM and a 6-fold selectivity over PDE4D, a profile comparable to the standard compound, rolipram, but with greater selectivity.[3][7]

dot

SAR_Logic cluster_scaffold Core Scaffold: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide cluster_modifications Structural Modifications cluster_outcomes Key Outcomes Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Aryl_Group Aryl Group (Northern Portion) - Held constant as 3,4-dichlorophenyl Scaffold->Aryl_Group Maintains core activity Amide_Substituent Amide Substituent (Southern Portion) - Varied to explore SAR Scaffold->Amide_Substituent Key for optimization PDE4B_Inhibition PDE4B Inhibitory Potency (IC50) Amide_Substituent->PDE4B_Inhibition Influenced by ring size and hydrophobicity Selectivity Selectivity (PDE4B vs PDE4D) Amide_Substituent->Selectivity Influenced by ring size and hydrophobicity Lead_Compound Lead Compound: 11h (3,3-difluoroazetidine substituent) PDE4B_Inhibition->Lead_Compound Selectivity->Lead_Compound

Caption: SAR logic for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of key 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and their selectivity over PDE4D. For comparison, data for the established PDE4 inhibitor, Rolipram, is also included.

CompoundAmide Substituent (R)PDE4B IC50 (μM)[3]PDE4D IC50 (μM)[3]Selectivity (PDE4D/PDE4B)[3]
11a Cyclopropyl0.450.892.0
11b Cyclobutyl0.280.953.4
11c Cyclopentyl0.210.462.2
11d Cyclohexyl0.330.782.4
11h 3,3-Difluoroazetidin-1-yl0.140.846.0
11j Azetidin-1-yl0.251.56.0
11o (Tetrahydrofuran-3-yl)methyl0.110.242.2
Rolipram -0.120.484.0

The data clearly indicates that compound 11h exhibits potent PDE4B inhibition and favorable selectivity over PDE4D.[3] Notably, several other analogs also displayed moderate to good inhibition against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM.[3][7]

Experimental Protocols

The synthesis and evaluation of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives followed a well-defined experimental workflow.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Step1 N-Arylation: Suzuki Coupling with Arylboronic Acid Start->Step1 Step2 Saponification: NaOH, MeOH/H2O Step1->Step2 Step3 Amide Coupling: T3P, Amine (NHR1R2), DIPEA, DMF Step2->Step3 Final Final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives Step3->Final PDE4_Assay In Vitro PDE4B and PDE4D Inhibition Assay Final->PDE4_Assay Evaluate Potency and Selectivity Cellular_Assay TNF-α Release Assay in Macrophages PDE4_Assay->Cellular_Assay Assess Functional Activity ADME In Vitro ADME Profiling Cellular_Assay->ADME Determine Drug-like Properties

Caption: General experimental workflow for the synthesis and evaluation of PDE4B inhibitors.

Synthesis: The target compounds were synthesized in a three-step sequence.[3]

  • N-Arylation: The starting ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate underwent a copper-catalyzed N-arylation with the appropriate arylboronic acid.[3]

  • Saponification: The resulting ester was saponified using sodium hydroxide in a mixture of methanol and water to yield the corresponding carboxylic acid.[3]

  • Amide Coupling: The carboxylic acid was then coupled with a variety of amines using propylphosphonic anhydride (T3P) as the coupling agent to afford the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[3]

Biological Evaluation:

  • PDE4 Inhibition Assay: The inhibitory activity of the synthesized compounds against PDE4B and PDE4D was determined using a standard in vitro assay with rolipram as a positive control.[3]

  • TNF-α Release Assay: The lead compound, 11h, was further evaluated for its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS) and Pam3Cys.[3][9]

  • In Vitro ADME: Compound 11h also underwent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties.[3][9]

The PDE4 Signaling Pathway and Therapeutic Rationale

PDE4 enzymes hydrolyze cAMP, thereby downregulating its signaling. By inhibiting PDE4, particularly PDE4B which is highly expressed in inflammatory cells, the intracellular levels of cAMP increase.[1][10] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and others.[10]

dot

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulus cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4B->AMP Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α) PKA->Inflammation Inhibition of Transcription Factors Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibition

Caption: The PDE4 signaling pathway and the mechanism of action of PDE4B inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising avenue for the development of novel and selective PDE4B inhibitors. The SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition. The lead compound, 11h, has demonstrated excellent in vitro potency, selectivity, and cellular activity, making it a strong candidate for further preclinical development for the treatment of central nervous system diseases and other inflammatory conditions.[3][9] Further optimization of this series could lead to the discovery of even more potent and selective PDE4B inhibitors with improved therapeutic profiles compared to existing non-selective PDE4 inhibitors.

References

Comparing the efficacy of different palladium catalysts for 6-Bromo-1H-pyrrolo[3,2-b]pyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole scaffold, specifically 6-Bromo-1H-pyrrolo[3,2-b]pyridine, is a critical step in the synthesis of numerous compounds with significant biological activity. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for creating carbon-carbon and carbon-nitrogen bonds at the 6-position. The choice of the palladium catalyst system is paramount to the success of these transformations, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium catalysts for the coupling of this compound, supported by experimental data from analogous heterocyclic systems to inform catalyst selection and methods development.

Comparison of Catalyst Performance

The efficacy of a palladium catalyst is determined by several factors, including the nature of the ligand, the palladium precursor, the base, and the solvent. Below is a summary of the performance of representative palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, based on data from structurally related bromo-substituted N-heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For heteroaryl bromides like this compound, the selection of an appropriate ligand is crucial to achieve high yields.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME8018655
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME8029210
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic AcidK₃PO₄1,4-Dioxane1004951
PEPPSI-IPr3-BromopyridinePhenylboronic AcidCs₂CO₃t-AmylOH1002980.5

Data presented is based on analogous systems and serves as a guide for catalyst selection.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often necessary for the successful amination of heteroaryl halides.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

Catalyst SystemSubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
RuPhos Precatalyst6-bromo-1H-indazoleMorpholineLiHMDSTHF6512-24912
BrettPhos Precatalyst6-bromo-1H-indazoleAnilineLiHMDSTHF6512-24852
Pd₂(dba)₃ / Xantphos4-bromo-7-azaindoleMorpholineCs₂CO₃Dioxane1003945

Data presented is based on analogous systems and serves as a guide for catalyst selection.[1][2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically co-catalyzed by copper(I).

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Bromo-N-Heterocycles

Catalyst SystemSubstrateAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
PdCl₂(PPh₃)₂ / CuI6-Bromoisoquinoline-1-carbonitrilePhenylacetyleneTEATHFRT3895
Pd(PPh₃)₄ / CuI5-bromo-3-iodoaminopyridinePhenylacetyleneEt₃NDMF60-High-
PdCl₂(PPh₃)₂ DVB4-bromo-anisolePhenylacetylene----High-

Data presented is based on analogous systems and serves as a guide for catalyst selection.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Reactants: - this compound - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Ar or N₂) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][8]

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Precatalyst, 2 mol%)

  • Base (e.g., LiHMDS, 2.0 equiv)

  • Anhydrous Solvent (e.g., THF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction to 65 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[1]

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) Iodide (CuI, 2.5 mol%)

  • Base (e.g., Diisopropylamine, 7.0 equiv)

  • Solvent (e.g., THF)

Procedure:

  • To a solution of this compound in the solvent at room temperature, add the palladium catalyst and copper(I) iodide.

  • Sequentially add the base and the terminal alkyne.

  • Stir the reaction at room temperature for 3 hours or until completion, as monitored by TLC.

  • Dilute the reaction mixture with an etheral solvent and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[3]

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(Br) Ar-Pd(II)L₂(Br) Pd(0)L₂->Ar-Pd(II)L₂(Br) Oxidative Addition (Ar-Br) Ar-Pd(II)L₂(Ar') Ar-Pd(II)L₂(Ar') Ar-Pd(II)L₂(Br)->Ar-Pd(II)L₂(Ar') Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L₂(Ar')->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst system is a critical determinant for the successful coupling of this compound. For Suzuki-Miyaura reactions, catalysts with bulky, electron-rich phosphine ligands such as SPhos or dppf, and N-heterocyclic carbene ligands like PEPPSI-IPr, often provide superior results.[9][10] In Buchwald-Hartwig aminations, precatalysts incorporating ligands like RuPhos and BrettPhos have demonstrated high efficacy for coupling with secondary and primary amines, respectively.[1] For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains a reliable choice. The provided protocols and comparative data, derived from analogous heterocyclic systems, offer a solid foundation for researchers to develop efficient and robust synthetic routes for the functionalization of the this compound core. Further optimization of reaction conditions for this specific substrate is encouraged to achieve the best possible outcomes.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromo-1H-pyrrolo[3,2-b]pyridine is a critical component of laboratory safety and environmental responsibility. As a brominated heterocyclic compound, it is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is through a licensed professional waste disposal service.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from other chemical waste streams. Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated halogenated organic waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in this container.

    • Solutions: If the compound is in a solution, pour the liquid waste into a compatible, labeled container for halogenated liquid waste.

  • Container Management:

    • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.

    • Keep the container closed at all times, except when adding waste.

    • Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity.

  • Labeling: The waste container must be clearly and accurately labeled with its contents, including the chemical name "this compound" and any other components of the waste mixture. Include the appropriate hazard symbols.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the waste.

Chemical and Physical Properties

A summary of the key data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
GHS Hazard Statements H302, H315, H318, H335
Hazard Classifications Acute Toxicity, Oral (Category 4)
Skin Irritation (Category 2)
Serious Eye Damage (Category 1)
Specific target organ toxicity — single exposure (Category 3), Respiratory system

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Place in a Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal_request Contact EHS or Licensed Waste Disposal Company for Pickup storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Experimental Protocols

As a general principle, chemical neutralization or degradation of hazardous waste should only be attempted by trained personnel with a validated and approved protocol. For this compound, there are no widely established and validated laboratory-scale degradation protocols suitable for routine use by researchers. Therefore, the most appropriate and safest disposal method is to follow the collection and professional disposal procedure outlined above.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

Personal protective equipment for handling 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 6-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS No. 944937-53-5), ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid compound that poses several health risks.[1] It is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may lead to respiratory irritation.[1] Therefore, adherence to strict safety measures and the use of appropriate PPE are mandatory.

Summary of Safety Information:

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07Danger [1]H302: Harmful if swallowed[1]P261, P280, P305+P351+P338[1]
Skin Irritation (Category 2)GHS05, GHS07H315: Causes skin irritation[1]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment:

A comprehensive PPE strategy is crucial when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing chemical splash goggles are required.[2][3] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Avoid latex gloves.[2] Regularly inspect gloves for any signs of degradation and change them frequently, especially if contact with the compound is known or suspected.[4]
Body Protection Laboratory CoatA flame-resistant lab coat is required and should be fully buttoned.[3] Ensure it is clean and in good condition.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2][5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocol: Safe Handling Procedure

The following step-by-step guide ensures the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[2][5]

  • Verify that an eyewash station and a safety shower are accessible and unobstructed.

  • Designate a specific area for handling the compound to contain any potential spills.

  • Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.[2][5]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on all required PPE in the following order: lab coat, safety goggles, face shield, and gloves.

3. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within the chemical fume hood to prevent inhalation of dust.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

4. During the Reaction:

  • Keep all reaction vessels properly labeled.

  • Continuously monitor the experiment for any unexpected changes.

5. After Handling:

  • Carefully remove gloves and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]

  • Clean the work area, including the balance and the fume hood surface, to remove any residual contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled "Halogenated Solid Organic Waste" container.

  • Liquid Waste: Solutions containing this compound should be disposed of in a labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.

  • Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as halogenated organic liquid waste. The rinsed container can then be disposed of as regular laboratory glassware.

  • Spills: In case of a spill, evacuate the area. For small spills, use an absorbent material like sand or vermiculite to contain the spill.[5] The absorbed material should then be placed in a sealed container for disposal as halogenated solid waste.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_fume_hood Verify Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Inspect PPE prep_safety_equipment->prep_ppe handling_don_ppe Don PPE prep_ppe->handling_don_ppe handling_weigh Weigh in Fume Hood handling_don_ppe->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer handling_monitor Monitor Reaction handling_transfer->handling_monitor cleanup_decontaminate Decontaminate Work Area handling_monitor->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Safe handling workflow from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.